Trofosfamide
Description
This compound has been used in trials studying the treatment of Ependymomas, Medulloblastomas, Sarcoma, Soft Tissue, Supratentorial PNETs, and Recurrent Brain Tumors.
This compound is an orally bioavailable oxazaphosphorine prodrug with antineoplastic activity. This compound (TFF) is metabolized predominantly to the cyclophosphamide analogue ifosfamide (IFO), which is then metabolized by liver cytochrome P450s to the active isophosphoramide mustard (IPM). IPM alkylates DNA to form DNA-DNA cross-links, which may result in inhibition of DNA, RNA and protein synthesis, and ultimately lead to tumor cell apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
cyclophosphamide analog; structure
Structure
3D Structure
Properties
IUPAC Name |
N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865031 | |
| Record name | Trifosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-22-1, 72282-84-9, 72282-85-0 | |
| Record name | Trofosfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trofosfamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trofosfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12902 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC314928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC314927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trofosfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trofosfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Trofosfamide
Abstract
Trofosfamide is an oxazaphosphorine prodrug with antineoplastic activity, belonging to the class of nitrogen mustard alkylating agents.[1][2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a technical resource for researchers, scientists, and professionals in drug development. This compound is a derivative of cyclophosphamide and is structurally related to ifosfamide, which is also its primary metabolite.[1][4]
Chemical Structure and Identification
This compound is chemically identified as N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine.[1] It is a white to off-white crystalline solid.[5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine[1] |
| Alternate IUPAC Name | 2-(bis(2-chloroethyl)amino)-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide[6] |
| CAS Number | 22089-22-1[1] |
| Molecular Formula | C9H18Cl3N2O2P[1] |
| Molecular Weight | 323.58 g/mol [6] |
| SMILES | ClCCN1P(OCCC1)(N(CCCl)CCCl)=O[6] |
| InChI | InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2[1] |
| InChIKey | UMKFEPPTGMDVMI-UHFFFAOYSA-N[6] |
| Synonyms | Ixoten, Trophosphamide, Trilophosphamide, NSC-109723[1][6] |
Physicochemical and Spectral Data
This compound exhibits specific physicochemical properties that are critical for its formulation and delivery. It is soluble in DMSO and ethanol, and sparingly soluble in water.[5][6][7]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 50-51°C |
| Water Solubility | 12.0 mg/mL[8] |
| logP | 1.4[8] |
| pKa (Strongest Basic) | 0.15[8] |
| Polar Surface Area | 32.78 Ų[8] |
| Optical Rotation [α]D25 | -28.6° (c = 2 in CH3OH) |
Table 3: Spectral Data for this compound
| Technique | Data Summary |
| ¹³C NMR | Spectral data available.[1][9] |
| ¹H NMR | Spectral data available.[9] |
| GC-MS | Mass spectrometry data available, showing characteristic fragmentation patterns.[1] |
| FT-IR | Infrared spectroscopy can be used to identify functional groups such as P=O, C-N, and C-Cl bonds.[10] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A notable one-step synthesis involves the direct ozonation of ifosfamide, which offers improved yields compared to other oxidation methods like Fenton oxidation.[11][12]
Synthesis via Ozonation of Ifosfamide
A key synthetic route to produce 4-hydroperoxythis compound, a derivative and precursor, is through the direct ozonation of this compound itself.[11][12] A similar, more well-documented process is the ozonation of ifosfamide, which can be adapted. The general principle involves the oxidation of the oxazaphosphorine ring.
This protocol is based on the synthesis of 4-hydroperoxyifosfamide and is conceptually adapted for this compound.[11][12]
-
Dissolution: Dissolve this compound in an appropriate organic solvent, such as dichloromethane or a mixture of ethyl acetate and acetic acid, and cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Ozonation: Bubble ozone gas (O₃), generated from an ozone generator, through the cooled solution. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Purging: After the reaction is complete, purge the solution with an inert gas, such as nitrogen or argon, to remove any excess ozone.
-
Work-up: The reaction mixture is then typically worked up by quenching with a reducing agent (e.g., dimethyl sulfide) to decompose the ozonide intermediates.
-
Purification: The crude product is concentrated under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the desired 4-hydroxy-trofosfamide or its hydroperoxy derivative.
Note: This is a generalized protocol and specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the synthesis of this compound.
Another patented method for preparing this compound involves the reaction of N,N,N'-tris(2-chloroethyl)-N',O-propylene phosphoric acid ester diamide.
Metabolic Activation Pathway
This compound is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to exert its cytotoxic effects.[13][14] The primary metabolic pathway involves its conversion to ifosfamide.[4][15] Ifosfamide is then hydroxylated to form the active metabolite, 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldophosphamide.[16] Aldophosphamide subsequently decomposes to produce the ultimate alkylating agent, isophosphoramide mustard, and acrolein, which is responsible for some of the drug's side effects.[1][13] A direct 4-hydroxylation of this compound is also considered a main metabolic pathway.[15]
Caption: Metabolic pathway of this compound activation.
Logical Workflow for Synthesis and Analysis
The synthesis and subsequent analysis of this compound follow a structured workflow to ensure the purity and identity of the final compound.
Caption: General workflow for synthesis and analysis.
Conclusion
This technical guide has detailed the chemical structure, properties, and synthesis of this compound. The information provided, including tabulated data and graphical representations of its metabolic pathway and synthesis workflow, serves as a valuable resource for professionals engaged in cancer research and the development of chemotherapeutic agents. The synthesis via ozonation presents an efficient method for its preparation, and an understanding of its metabolic activation is crucial for its therapeutic application.
References
- 1. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Synthesis of 4-hydroperoxy derivatives of ifosfamide and this compound by direct ozonation and preliminary antitumor evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Facebook [cancer.gov]
- 14. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Trofosfamide as a Prodrug of Ifosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trofosfamide is an oxazaphosphorine alkylating agent that functions as a prodrug of ifosfamide. Administered orally, it undergoes metabolic activation to generate cytotoxic metabolites that exert their antineoplastic effects primarily through DNA alkylation. This guide provides a comprehensive technical overview of this compound, focusing on its metabolic activation, mechanism of action, relevant quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.
Mechanism of Action and Metabolic Activation
This compound itself is an inactive compound that requires metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes.[1][2] The activation process involves two main pathways:
-
Dechloroethylation to Ifosfamide: A major metabolic route is the removal of a chloroethyl group to form ifosfamide.[3] Ifosfamide is also a prodrug and undergoes further metabolism.
-
4-Hydroxylation: this compound can be directly hydroxylated at the 4-position of the oxazaphosphorine ring to form 4-hydroxythis compound.[4][5] This is considered a significant pathway.[3]
Ifosfamide, formed from this compound, is then hydroxylated by CYP enzymes (primarily CYP3A4 and CYP2B6) to 4-hydroxyifosfamide.[6][7] This metabolite exists in equilibrium with its tautomer, aldoifosfamide.[8] Aldoifosfamide is unstable and can diffuse into cells, where it spontaneously decomposes to form the ultimate cytotoxic agent, isophosphoramide mustard (IPM) , and a byproduct, acrolein .[6][9]
IPM is a powerful alkylating agent. It forms covalent bonds with nucleophilic groups on DNA, particularly the N7 position of guanine.[3][8] This leads to the formation of DNA inter- and intra-strand cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][9][10] Acrolein is responsible for the urotoxic side effects, such as hemorrhagic cystitis, associated with ifosfamide and this compound therapy.[9]
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 5. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Studies of Trofosfamide: A Technical Overview
Executive Summary: This document provides a comprehensive technical guide on the early preclinical evaluation of Trofosfamide, an oxazaphosphorine class alkylating agent. It is intended for researchers, scientists, and professionals in drug development. The guide details the compound's mechanism of action, metabolic pathways, and summarizes key findings from in vitro and in vivo preclinical studies. Methodologies for pivotal experiments are outlined, and quantitative data are presented in tabular format for comparative analysis. Visual diagrams generated using the DOT language are included to illustrate critical pathways and workflows, adhering to specified formatting guidelines.
Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2] As a member of the oxazaphosphorine class of alkylating agents, its mechanism is primarily centered on the disruption of DNA synthesis and function in rapidly dividing cells.[1]
Upon administration, this compound undergoes biotransformation, primarily in the liver, mediated by cytochrome P450 (CYP450) enzymes.[1][2] This activation leads to the formation of active metabolites, including ifosfamide and cyclophosphamide, which are further metabolized to cytotoxic species like isophosphoramide mustard.[1] These active metabolites are potent alkylating agents that covalently attach alkyl groups to DNA bases.[1][2] This process leads to the formation of inter- and intra-strand DNA cross-links, which physically obstruct the unwinding of the DNA double helix.[1]
The consequence of DNA cross-linking is the inhibition of DNA replication and transcription, ultimately triggering cellular responses to extensive DNA damage.[1] When the damage is beyond repair, the cell undergoes programmed cell death, or apoptosis.[1][2] This mechanism of action, targeting the fundamental process of cell division, underlies its efficacy as an antineoplastic agent.[2]
Pharmacokinetics and Metabolism
The preclinical pharmacokinetic profile of this compound is characterized by its conversion to active and inactive metabolites. The primary metabolic pathway involves hepatic oxidation by CYP450 enzymes.[1]
-
Activation: The crucial step for cytotoxic activity is the hydroxylation at the C4 position of the oxazaphosphorine ring.[1]
-
Metabolite Profile: The main metabolites contributing to its therapeutic effect are ifosfamide (Ifo) and, to a lesser extent, cyclophosphamide (Cyclo).[2] These are then converted to their respective active forms.
-
Inactivation: A competing pathway is side-chain oxidation, which leads to the formation of dechloroethylated metabolites and is generally considered an inactivation route.[1]
The metabolic conversion of this compound is a key determinant of both its efficacy and toxicity profile.
In Vitro Studies
In vitro assays are fundamental in early preclinical assessment to determine the cytotoxic potential of a compound against cancer cell lines. For this compound and related oxazaphosphorines, these studies typically measure cell viability or proliferation after drug exposure.
Specific in vitro cytotoxicity data for this compound is not extensively available in the public domain. However, data from its structural analog, cyclophosphamide, provides a relevant benchmark for its potential activity.
Table 1: In Vitro Cytotoxicity of Cyclophosphamide
| Cell Line | Assay Type | Concentration (µg/ml) | Cytotoxicity (%) | IC50 (µg/ml) |
|---|---|---|---|---|
| RAW 264.7 | MTT | 10 | 17.48% | 145.44 |
| (Mouse Macrophage) | 250 | 69.58% |
Data sourced from a study on cyclophosphamide, a related oxazaphosphorine.[3]
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a typical procedure for determining the cytotoxic effects of a compound like this compound on a cancer cell line.
-
Cell Culture:
-
Cell Seeding:
-
Harvest adherent cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[3]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of desired concentrations (e.g., 10, 25, 50, 100, 150, 200, 250 µg/ml).[3]
-
Remove the old medium from the wells and add the medium containing the different drug concentrations. Include vehicle-only controls (solvent) and untreated controls (fresh media).[3]
-
Incubate the plate for a defined period (e.g., 48 or 72 hours).[3]
-
-
MTT Assay:
-
After incubation, remove the drug-containing medium.
-
Add a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]
-
Incubate for 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.[3]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 590 nm).[3]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability data against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3]
-
In Vivo Studies
In vivo studies using animal models are critical for evaluating the therapeutic efficacy, toxicity, and pharmacokinetic profile of a drug candidate in a whole-organism setting. Human tumor xenograft models in immunocompromised mice are commonly used for this purpose.[5][6]
Preclinical efficacy data for this compound's active metabolite, Ifosfamide, in human tumor xenografts provides insight into its potential therapeutic spectrum.
Table 2: In Vivo Efficacy of Ifosfamide in Human Tumor Xenograft Models
| Tumor Type | Number of Models Tested | Number of Regressions | Response Rate (%) |
|---|---|---|---|
| Breast Cancer | 5 | 4 | 80% |
| Small-Cell Lung Cancer | 4 | 3 | 75% |
| Testicular Cancer | 3 | 3 | 100% |
| Sarcoma | 2 | 1 | 50% |
| Non-Small-Cell Lung Cancer | 7 | 2 | 29% |
| Colon Cancer | 3 | 1 | 33% |
Data from a preclinical phase II study of Ifosfamide in thymus aplastic nude mice.[5]
Protocol 2: Human Tumor Xenograft Model for Efficacy Testing
This protocol describes a general procedure for assessing the antitumor activity of this compound in an in vivo setting.
-
Animal Model:
-
Tumor Implantation:
-
Treatment Regimen:
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound orally according to a predefined schedule and dose (e.g., daily for a set number of weeks). As a reference, related compounds like ifosfamide have been administered intraperitoneally at doses such as 130 mg/kg.[5]
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers 2-3 times per week. Calculate volume using the formula: (length x width²)/2.[8]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression compared to the vehicle control group.
-
-
Study Termination and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Excise tumors at the end of the study for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data statistically to determine the significance of the antitumor effect.
-
Preclinical Combination Studies
The rationale for combining this compound with other anticancer agents is to enhance efficacy, overcome resistance, or target different aspects of tumor biology. Preclinical studies have explored combining related hypoxia-activated prodrugs, like evofosfamide, with other therapies. For instance, evofosfamide has been tested in combination with mTOR inhibitors in renal cell carcinoma models and with immune checkpoint inhibitors in prostate cancer models.[7][9] These studies suggest that this compound could potentially be combined with agents that induce tumor hypoxia or modulate the immune response, providing a strong rationale for further investigation.[7][9] Additionally, in vitro studies with ifosfamide have shown that it can potentiate the antitumor activity of agents like cisplatin, taxanes, and anthracyclines, partly through the depletion of cellular glutathione.[10]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Ifosfamide-based drug combinations: preclinical evaluation of drug interactions and translation into the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Trofosfamide: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Trofosfamide, an oxazaphosphorine cytostatic agent, represents a significant development in the landscape of alkylating agent chemotherapy. Conceived from the "transport form/active form" principle, it was designed as a third-generation cyclophosphamide analogue with the goal of improving the therapeutic index and expanding the utility of this class of drugs. As an orally bioavailable prodrug, this compound undergoes metabolic activation to generate the same active metabolites as ifosfamide and cyclophosphamide, namely isophosphoramide mustard and phosphoramide mustard. These metabolites exert their cytotoxic effects through DNA alkylation, leading to strand breakage and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and key preclinical and clinical findings related to this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Historical Development
The development of this compound is intrinsically linked to the broader history of oxazaphosphorine cytostatics, which began with the synthesis of cyclophosphamide in the late 1950s. The core concept driving this research was the principle of "latentiation," where a highly reactive nitrogen mustard group is chemically masked in an inactive transport form. This transport form was designed to be enzymatically activated within the body, ideally with a degree of tumor selectivity, thereby increasing the therapeutic window compared to traditional nitrogen mustards.
Following the clinical success of cyclophosphamide and its analogue ifosfamide, research continued to explore further modifications of the oxazaphosphorine ring to optimize pharmacological properties. This compound emerged from these efforts as a derivative of cyclophosphamide. Early research and synthesis of this compound and its derivatives were described in the 1970s. One of the key distinguishing features of this compound is its oral bioavailability, offering a more convenient administration route compared to the intravenous administration of its predecessors.
Key Developmental Milestones:
-
Late 1950s: Development of cyclophosphamide, establishing the "transport form/active form" principle for oxazaphosphorines.
-
1970s: Synthesis and initial investigation of this compound as a third-generation oxazaphosphorine.
-
1978: One of the earliest pilot trials conducted by Falkson et al. investigates the efficacy of this compound in various cancers, including chronic lymphatic leukemia.
-
1990s and 2000s: Renewed interest in this compound as an oral chemotherapeutic agent, with clinical trials exploring its use in various solid tumors, including soft tissue sarcoma and glioblastoma.
Mechanism of Action and Metabolic Pathway
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. The activation process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
The metabolic activation of this compound proceeds through two main pathways:
-
Dechloroethylation: One of the chloroethyl side chains is removed, converting this compound into ifosfamide.
-
4-Hydroxylation: A hydroxyl group is added to the 4th position of the oxazaphosphorine ring, forming 4-hydroxy-trofosfamide.
Both ifosfamide and 4-hydroxy-trofosfamide are further metabolized to the ultimate alkylating agents, isophosphoramide mustard and phosphoramide mustard. These highly reactive molecules form covalent bonds with the N7 position of guanine bases in the DNA of cancer cells. This alkylation leads to the formation of DNA cross-links, both inter- and intra-strand, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Below is a diagram illustrating the metabolic activation pathway of this compound.
In Vivo Antitumor Activity of Trofosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent with significant potential in oncology. It functions as a prodrug, being metabolized in vivo to its active forms, ifosfamide and cyclophosphamide. These metabolites exert their cytotoxic effects by forming covalent bonds with DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cancer cell death. This technical guide provides a comprehensive overview of the in vivo antitumor activity of this compound, with a focus on preclinical evidence, experimental methodologies, and the underlying molecular mechanisms.
Mechanism of Action
This compound's antitumor activity is contingent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process converts this compound into its active metabolites, which are potent DNA alkylating agents. The core mechanism involves the transfer of alkyl groups to DNA bases, which results in the formation of DNA cross-links. These cross-links physically obstruct the unwinding of the DNA double helix, a critical step for both replication and transcription. This disruption triggers a cascade of cellular responses, including the activation of DNA repair mechanisms. However, when the DNA damage is extensive and beyond repair, the cell is driven into programmed cell death, or apoptosis.
Signaling Pathways
The cellular response to this compound-induced DNA damage is multifaceted, involving the activation of the DNA Damage Response (DDR) and subsequent induction of the intrinsic apoptotic pathway.
Figure 1: this compound's mechanism of action from metabolic activation to apoptosis.
In Vivo Antitumor Activity: Preclinical Data
The in vivo antitumor efficacy of this compound has been evaluated in preclinical models, demonstrating its potential to inhibit tumor growth. A key study investigated the effects of metronomic this compound therapy on a human non-small cell lung cancer (NSCLC) xenograft model.
| Cancer Model | Animal Model | Treatment Schedule | Key Findings | Reference |
| Human NSCLC (LX-1) | Nude Mice | Metronomic (oral/i.p.) | Significant reduction in microvessel density (50%) and long-lasting tumor growth retardation. | [1][2] |
Note: Due to the limited availability of extensive preclinical data specifically for this compound, the following table includes data from studies on its active metabolites, ifosfamide and cyclophosphamide, which are expected to have similar in vivo antitumor activities.
| Compound | Cancer Model | Animal Model | Treatment Schedule | Tumor Growth Inhibition (TGI) / Response | Reference |
| Ifosfamide | Human Tumor Xenografts | Nude Mice | 130 mg/kg/day (i.p. or s.c.) on days 1-3 & 15-17 | Regression in 15/43 (36%) of tumors, including breast, lung, and testicular cancers. | |
| Cyclophosphamide | Human Tumor Xenografts | Nude Mice | 200 mg/kg/day (i.p.) on days 1 & 15 | Regression or remission in 10/30 (33%) of xenografts. | |
| Cyclophosphamide | Rat Lymphoma & Sarcoma | Inbred Rats | 10 mg/kg or 5 mg/kg (three times a week) | Eradication of established lymphomas (100%) and sarcomas (83%). |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below is a representative experimental protocol for evaluating the in vivo antitumor activity of this compound in a xenograft mouse model.
General Xenograft Study Protocol
-
Cell Culture and Animal Models:
-
Human tumor cell lines (e.g., LX-1 for NSCLC) are cultured under standard conditions.
-
Immunocompromised mice (e.g., nude mice, 6-8 weeks old) are used to prevent rejection of the human tumor xenograft.
-
-
Tumor Implantation:
-
A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile saline or culture medium) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
This compound is prepared in a suitable vehicle (e.g., sterile saline) for administration.
-
The drug is administered via the desired route (e.g., intraperitoneal injection or oral gavage) according to the specified dosing schedule (e.g., daily, intermittent, or metronomic).
-
-
Efficacy Evaluation:
-
Tumor volume is measured at regular intervals (e.g., twice weekly) using the formula: Volume = (length x width²) / 2.
-
Animal body weight is also monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Other endpoints may include survival analysis and assessment of biomarkers.
-
-
Immunohistochemical Analysis:
-
At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Sections are stained with relevant antibodies to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31 for microvessel density).
-
References
An In-depth Technical Guide to Trofosfamide and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trofosfamide is an oxazaphosphorine alkylating agent, utilized as a chemotherapy prodrug. Its therapeutic efficacy is contingent upon its metabolic activation into cytotoxic compounds. This technical guide provides a comprehensive overview of this compound's core pharmacology, focusing on its active metabolites, mechanism of action, and the analytical methodologies employed for their characterization. Detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of key biological pathways are presented to serve as a valuable resource for professionals in oncology research and drug development.
Introduction
This compound, a structural analogue of cyclophosphamide and ifosfamide, is an orally bioavailable prodrug that requires hepatic biotransformation to exert its cytotoxic effects.[1] It belongs to the class of nitrogen mustard alkylating agents, a cornerstone of many chemotherapy regimens.[2] The clinical utility of this compound has been explored in various malignancies, including soft tissue sarcomas, lymphomas, and certain solid tumors.[3][4] A thorough understanding of its metabolic activation and the subsequent molecular events is crucial for optimizing its therapeutic index and overcoming mechanisms of resistance.
Metabolic Activation of this compound
This compound is extensively metabolized, primarily in the liver by cytochrome P450 (CYP) enzymes, into several active and inactive compounds.[5][6] The principal pathways of metabolic activation are hydroxylation and dechloroethylation.[7][8]
The key active metabolites of this compound include:
-
4-hydroxy-trofosfamide: This is considered the primary cytotoxically active metabolite formed through direct 4-hydroxylation of the oxazaphosphorine ring.[1][7]
-
Ifosfamide: Produced via dechloroethylation of a chloroethyl side chain, ifosfamide is a major and itself an active cytotoxic agent.[9][10]
-
Cyclophosphamide: Formed to a lesser extent, cyclophosphamide is another active alkylating agent.[6][9]
These primary active metabolites undergo further transformation. For instance, 4-hydroxy-trofosfamide exists in equilibrium with its tautomer, aldehydro-trofosfamide . This intermediate can then be converted to inactive carboxylic acid metabolites by aldehyde dehydrogenase (ALDH) or can spontaneously decompose to yield the ultimate alkylating species, This compound mustard , and the urotoxic byproduct, acrolein .[9][11] Similarly, ifosfamide is metabolized to 4-hydroxy-ifosfamide, which in turn generates ifosfamide mustard and acrolein.[6][12]
Diagram: Metabolic Activation Pathway of this compound
Caption: Metabolic activation pathway of this compound.
Mechanism of Action: DNA Alkylation and Induction of Apoptosis
The cytotoxic effects of this compound are mediated by its ultimate alkylating metabolites, primarily this compound mustard and ifosfamide mustard.[6][13] These highly reactive electrophilic compounds covalently bind to nucleophilic sites on DNA, with a preference for the N7 position of guanine.[2] This process, known as DNA alkylation, can lead to several types of DNA damage:[14]
-
Monoadducts: Attachment of a single alkyl group to a DNA base.
-
Intrastrand cross-links: Covalent linkage of two bases on the same DNA strand.
-
Interstrand cross-links: Covalent linkage of bases on opposite DNA strands.
Interstrand cross-links are the most cytotoxic lesions as they physically prevent the separation of the DNA double helix, thereby inhibiting critical cellular processes such as DNA replication and transcription.[14] The resulting DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR).[15]
Key signaling pathways involved in the DDR activated by this compound-induced DNA damage include:
-
ATM/ATR Pathway: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are central regulators of the DDR. They are activated by DNA double-strand breaks and stalled replication forks, respectively. Once activated, they phosphorylate a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.
-
p53 Pathway: The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR pathway. Upon activation by DNA damage, p53 translocates to the nucleus and functions as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).
The accumulation of extensive and irreparable DNA damage ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which execute programmed cell death.
Diagram: DNA Damage Response and Apoptosis Induction
Caption: Signaling pathway of this compound-induced DNA damage and apoptosis.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound is characterized by rapid elimination and extensive metabolism. The following tables summarize key pharmacokinetic parameters from a study in cancer patients following a single oral dose of 600 mg/m² this compound.[1]
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites
| Compound | Cmax (µmol/L) | AUC (µmol·h/L) | Apparent Half-life (h) |
| This compound | 10 - 13 | - | 1.2 |
| 4-Hydroxy-trofosfamide | 10 - 13 | - | - |
| Ifosfamide | 10 - 13 | - | - |
| Cyclophosphamide | 1.5 - 4.0 | - | - |
| 4-Hydroxy-ifosfamide | 1.5 - 4.0 | - | - |
| 2- and 3-Dechloroethyl-IFO | 1.5 - 4.0 | - | - |
Data adapted from Jahnke et al. (2008).[1]
Table 2: Molar Quotients of Metabolite AUC Relative to this compound AUC
| Metabolite | Molar Quotient (AUCmetabolite / AUCthis compound) |
| 4-Hydroxy-trofosfamide | 1.59 |
| Ifosfamide | 6.90 |
| Cyclophosphamide | 0.74 |
| 4-Hydroxy-ifosfamide | 0.40 |
Data adapted from Jahnke et al. (2008).[1]
Experimental Protocols
Quantification of this compound and its Metabolites by HPLC-UV/MS
This protocol is based on the methodology described for the analysis of this compound and its metabolites in human plasma.[1]
Objective: To quantify the concentrations of this compound, 4-hydroxy-trofosfamide, ifosfamide, and other metabolites in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV and Mass Spectrometry (MS) detectors.
-
C18 reversed-phase HPLC column.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, MS grade.
-
Water, ultrapure.
-
Plasma samples from patients treated with this compound.
-
Internal standards (e.g., deuterated analogues of the analytes).
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
HPLC-UV/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a suitable wavelength (e.g., 195 nm).
-
-
MS Conditions (Electrospray Ionization - Positive Mode):
-
Ion Source: ESI+.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target analytes and internal standards.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) for each analyte.
-
-
-
Data Analysis:
-
Construct calibration curves for each analyte using the peak area ratios of the analyte to the internal standard.
-
Quantify the concentration of each metabolite in the plasma samples by interpolating their peak area ratios on the respective calibration curves.
-
Diagram: Experimental Workflow for Metabolite Quantification
Caption: Workflow for this compound metabolite quantification.
Mechanisms of Resistance
Resistance to this compound, similar to other oxazaphosphorines, can arise through various mechanisms that limit the extent of DNA damage or enhance its repair. Key resistance mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound and its metabolites out of cancer cells, reducing their intracellular concentration.
-
Enhanced Detoxification: Increased levels of aldehyde dehydrogenase (ALDH) can efficiently detoxify aldehydo-metabolites to their inactive carboxylic acid forms, preventing the formation of the ultimate alkylating mustards.
-
Elevated Glutathione Levels: Glutathione (GSH) and glutathione S-transferases (GSTs) can conjugate with and detoxify the electrophilic alkylating species.
-
Upregulated DNA Repair Pathways: Enhanced activity of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), can more efficiently repair this compound-induced DNA adducts, leading to cell survival.
Conclusion
This compound is a complex prodrug whose anticancer activity is dependent on a cascade of metabolic activation steps leading to the formation of highly reactive DNA alkylating agents. A comprehensive understanding of its pharmacokinetics, the bioactivity of its various metabolites, and the cellular responses to the induced DNA damage is paramount for its effective clinical application. The analytical methods and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to further investigate and optimize the therapeutic potential of this compound and related oxazaphosphorine compounds. Future research should continue to focus on strategies to modulate its metabolism for enhanced tumor-specific activation and to overcome the multifaceted mechanisms of drug resistance.
References
- 1. Analysis of ifosfamide, 4-hydroxyifosfamide, N2-dechloroethylifosfamide, N3-dechloroethylifosfamide and iphosphoramide mustard in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of phosphoramide mustard by reversed-phase ion pair high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometric Detection and Reductive Degradation of the Anti-cancer Drugs Ifosfamide and Cyclophosphamide [pubs.sciepub.com]
- 12. Validation of a novel procedure for quantification of the formation of phosphoramide mustard by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Chemotherapy induced DNA damage response: convergence of drugs and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Biochemical Pathways of Trofosfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trofosfamide, an oxazaphosphorine alkylating agent, serves as a prodrug with a complex metabolic activation pathway culminating in cytotoxic DNA damage. This technical guide provides a comprehensive overview of the core biochemical pathways of this compound, including its metabolic activation, mechanism of action, and key pharmacokinetic parameters. Detailed experimental protocols for the analysis of this compound and its metabolites are provided, alongside visual representations of its metabolic cascade and a typical experimental workflow for pharmacokinetic analysis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and study of anticancer agents.
Introduction
This compound is an orally bioavailable chemotherapeutic agent belonging to the oxazaphosphorine class of alkylating agents.[1] It is structurally related to cyclophosphamide and ifosfamide and is considered a prodrug of ifosfamide.[1] Its clinical utility lies in its antineoplastic activity against a range of malignancies, including soft tissue sarcomas.[2][3][4][5] Understanding the intricate biochemical pathways of this compound is paramount for optimizing its therapeutic efficacy and minimizing its associated toxicities. This guide delves into the metabolic activation, mechanism of DNA alkylation, and the resulting cellular consequences.
Metabolic Activation of this compound
This compound itself is an inactive compound that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects.[1] This bioactivation is a multi-step process mediated by the cytochrome P450 (CYP) enzyme system.[6]
The initial and critical step is the 4-hydroxylation of the oxazaphosphorine ring, leading to the formation of the active metabolite, 4-hydroxy-trofosfamide.[1] This intermediate exists in equilibrium with its open-ring tautomer, aldothis compound. Aldothis compound can then undergo spontaneous (non-enzymatic) degradation to yield two key molecules:
-
Isophosphoramide Mustard: The primary alkylating metabolite responsible for the cytotoxic activity of this compound.
-
Acrolein: A toxic byproduct that contributes to side effects such as hemorrhagic cystitis.
In addition to this primary activation pathway, this compound can also undergo side-chain oxidation, leading to the formation of ifosfamide and, to a lesser extent, cyclophosphamide.[6][7] These metabolites can then be further metabolized through their own respective activation pathways to generate additional cytotoxic species.[7]
Mechanism of Action: DNA Alkylation
The cytotoxicity of this compound is primarily attributed to the DNA alkylating activity of its metabolite, isophosphoramide mustard.[8] This highly reactive molecule contains two chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine.
This alkylation process can lead to several forms of DNA damage:
-
Intrastrand Cross-links: Formation of a link between two bases on the same DNA strand.
-
Interstrand Cross-links: Formation of a link between bases on opposite DNA strands. This is a particularly cytotoxic lesion as it prevents the separation of the DNA strands, which is essential for both DNA replication and transcription.
-
DNA Strand Breaks: The formation of adducts can destabilize the DNA backbone, leading to single or double-strand breaks.
The accumulation of this DNA damage triggers cellular stress responses. If the damage is too extensive for the cell's DNA repair mechanisms to handle, it will initiate programmed cell death, or apoptosis.[9] This selective killing of rapidly dividing cancer cells, which are more sensitive to DNA damage, forms the basis of this compound's therapeutic effect.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound and its metabolites has been investigated in several clinical studies. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound (TRO) | 4-Hydroxy-trofosfamide (4-OH-TRO) | Ifosfamide (IFO) | Cyclophosphamide (CYC) | 4-Hydroxy-ifosfamide (4-OH-IFO) |
| Half-life (t½) | ~1.2 hours[1] | - | - | - | - |
| Apparent Clearance (Cl/F) | 4.0 L/min[1] | - | - | - | - |
| Cmax (µmol/L) | 10-13[1] | 10-13[1] | 10-13[1] | 1.5-4.0[1] | 1.5-4.0[1] |
| AUC Molar Ratio (relative to TRO) | 1.00[1] | 1.59[1] | 6.90[1] | 0.74[1] | 0.40[1] |
| AUCTrofo:AUCIfo Ratio | 1:13[7] | - | - | - | - |
| AUC(Ifo):AUC(Cyclo) Ratio | - | - | 18:1[7] | - | - |
Table 2: Urinary Excretion of this compound and its Dechloroethylated Metabolites
| Parameter | Value |
| Urinary Excretion (% of total dose) | ~10%[7] |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the study of this compound's biochemical pathways.
Quantification of this compound and its Metabolites in Human Plasma
This protocol is a synthesis of methods described for the analysis of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography (GC).[1][7][10]
Objective: To quantify the concentrations of this compound, 4-hydroxy-trofosfamide, ifosfamide, and cyclophosphamide in human plasma samples.
Materials:
-
Human plasma samples collected from patients treated with this compound.
-
Internal standards (e.g., isotopically labeled analogs of the analytes).
-
Organic solvents (e.g., methanol, acetonitrile, ethyl acetate).
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction apparatus.
-
HPLC system with a C18 reverse-phase column.
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer.
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To stabilize 4-hydroxy-trofosfamide, immediately add a derivatizing agent such as semicarbazide.[11][12][13][14]
-
Spike the samples with a known concentration of the internal standards.
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) and centrifuging to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the plasma matrix.
-
-
Chromatographic Separation (HPLC):
-
Inject the extracted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve baseline separation of all analytes and the internal standards.
-
-
Detection (MS):
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for each analyte and internal standard for high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of each analyte.
-
Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
In Vitro DNA Alkylation Assay
This protocol outlines a general method to assess the DNA damaging potential of this compound's metabolites in a cell-free system or in cultured cells.[15][16][17]
Objective: To determine if activated this compound can induce DNA damage.
Materials:
-
Purified DNA (e.g., plasmid DNA or genomic DNA).
-
This compound.
-
S9 fraction from rat liver (as a source of cytochrome P450 enzymes for activation).
-
NADPH (as a cofactor for CYP enzymes).
-
Cultured cancer cell lines.
-
Agarose gel electrophoresis system.
-
DNA staining dye (e.g., ethidium bromide or SYBR Safe).
-
Comet assay kit.
Procedure (Cell-free system):
-
Activation of this compound: Incubate this compound with S9 fraction and NADPH in a suitable buffer to generate its active metabolites.
-
Incubation with DNA: Add purified DNA to the reaction mixture and incubate to allow for alkylation to occur.
-
Analysis of DNA Damage:
-
Gel Electrophoresis: Analyze the DNA by agarose gel electrophoresis. Interstrand cross-links will impede DNA denaturation and migration.
-
Comet Assay (Single Cell Gel Electrophoresis): For a more sensitive detection of DNA strand breaks, embed the treated DNA in agarose on a microscope slide, lyse the cells (if applicable), and subject the nuclei to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Procedure (Cell-based assay):
-
Cell Culture: Plate cancer cells and allow them to adhere.
-
Treatment: Treat the cells with this compound. As cells in culture may have limited metabolic capacity, co-incubation with S9 fraction may be necessary to ensure activation.
-
Analysis of DNA Damage:
-
Comet Assay: Harvest the cells and perform the comet assay as described above to visualize DNA strand breaks.
-
γ-H2AX Staining: Use immunofluorescence to detect the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.
-
Apoptosis Detection Assay
This protocol describes a common method for detecting apoptosis induced by this compound treatment in cancer cell lines.[9][18][19][20][21]
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cultured cancer cell lines.
-
This compound.
-
Annexin V-FITC apoptosis detection kit.
-
Propidium Iodide (PI).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gating Strategy:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Conclusion
This compound's efficacy as an anticancer agent is intrinsically linked to its complex biochemical pathways. Its metabolic activation by cytochrome P450 enzymes to form potent DNA alkylating agents is the cornerstone of its mechanism of action. The resulting DNA damage, if not repaired, leads to the induction of apoptosis in rapidly proliferating cancer cells. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development and clinical application of this compound and other oxazaphosphorine-based chemotherapeutics. This knowledge will aid researchers and drug development professionals in designing more effective treatment strategies, predicting patient responses, and mitigating toxic side effects.
References
- 1. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral this compound: an active drug in the treatment of soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemotherapeutic drugs for soft tissue sarcomas: a review [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Induction of apoptosis in murine tumors by cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic determination of stabilized 4-hydroxyifosfamide in human plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of N, N’ N”-triethylenethiophosphoramide, N, N”-triethylenephosphoramide, cyclophosphamide, and 4-hydroxy-cyclophosphamide in microvolume human plasma to support neonatal and pediatric drug studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of 4-hydroxycyclophosphamide in serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA-damaging effect of cyclophosphamide on human blood cells in vivo and in vitro studied with the single-cell gel test (comet assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for detecting and quantifying apoptosis [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of apoptosis by anti-cancer drugs with disparate modes of action: kinetics of cell death and changes in c-myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Oral Administration Protocols for Trofosfamide in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Trofosfamide is an oxazaphosphorine alkylating agent, structurally related to cyclophosphamide and ifosfamide.[1] It functions as a prodrug, requiring metabolic activation in the liver by cytochrome P450 enzymes to exert its cytotoxic effects.[2][3] Its active metabolites, primarily ifosfamide and 4-hydroxyifosfamide, induce cell death by forming cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis.[2][3] this compound is of particular interest in research due to its oral bioavailability, which offers a convenient and well-tolerated administration route for prolonged or metronomic chemotherapy regimens.[1][4] This document provides detailed application notes and protocols for the oral administration of this compound in a research setting.
Data Presentation
Table 1: Clinical Oral Administration Protocols for this compound
| Indication | Dosage Regimen | Study Population | Reference |
| Metastatic Soft-Tissue Sarcoma | 300 mg/day for 7 days, then 150 mg/day | Pretreated adult patients | [2] |
| Metastatic Sarcomas | Dose escalation from a starting dose, with a daily dose of 200-250 mg producing grade 2 leukopenia in 65% of patients | Chemotherapy-naive and pretreated adult patients | [1] |
| Solid Tumors and Non-Hodgkin Lymphomas | 450 mg/day for 7 days | Adult patients | [5] |
Table 2: Preclinical Oral Administration of this compound
| Animal Model | Dosage Regimen | Key Findings | Reference |
| Human NSCLC Xenograft (Mice) | 19.0 mg/kg/day (metronomic) | Significant tumor growth retardation and anti-angiogenic effects | [4] |
Table 3: Human Pharmacokinetic Parameters of Oral this compound
| Parameter | Value | Notes | Reference |
| Half-life (this compound) | ~1 hour | Rapid metabolism | [5] |
| Bioavailability of Ifosfamide (from this compound) | 32% | Calculated after oral this compound administration | [5] |
| Major Metabolites | Ifosfamide, 4-hydroxy-metabolites | Cyclophosphamide detected in minor quantities | [5] |
Signaling Pathways
The cytotoxic effect of this compound is initiated by DNA damage, which triggers a cascade of signaling events culminating in apoptosis. The DNA Damage Response (DDR) pathway is central to this process.
Caption: Metabolic activation and DNA damage pathway of this compound.
The DNA Damage Response (DDR) pathway involves a complex network of proteins that sense DNA lesions, signal their presence, and promote either DNA repair or programmed cell death (apoptosis).
Caption: Overview of the DNA Damage Response (DDR) pathway.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Animal Models
Objective: To prepare a stable and homogenous suspension of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle:
-
Option 1 (Aqueous): 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Option 2 (Aqueous): 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water.
-
Option 3 (Oil-based): Sterile sesame oil or corn oil.
-
-
Mortar and pestle or homogenizer
-
Sterile amber glass bottle
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Spatula
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. For example, to prepare 10 mL of a 10 mg/mL suspension, 100 mg of this compound is required.
-
Weigh the this compound powder accurately using a calibrated balance.
-
Triturate the this compound powder in a mortar with a pestle to a fine, uniform consistency. This step is crucial for achieving a homogenous suspension.
-
Prepare the vehicle.
-
For aqueous vehicles, gradually add a small amount of the vehicle to the powdered this compound in the mortar to form a smooth paste.
-
For oil-based vehicles, the powder can be directly wetted with a small amount of the oil.
-
-
Transfer the paste to the final sterile amber glass bottle.
-
Rinse the mortar and pestle with the remaining vehicle and add it to the bottle to ensure the complete transfer of the drug.
-
Add the remaining vehicle to the bottle to reach the final desired volume.
-
Mix the suspension thoroughly using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Store the suspension at 4°C, protected from light. Shake well before each use. The stability of the suspension should be determined, but based on related compounds like cyclophosphamide, it is expected to be stable for at least a week under these conditions.[6]
Protocol 2: Oral Administration of this compound to Rodents via Gavage
Objective: To accurately deliver a defined dose of this compound suspension to the stomach of a mouse or rat.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip):
-
Mice: 18-20 gauge, 1.5-2 inches in length
-
Rats: 16-18 gauge, 2-3 inches in length
-
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of the this compound suspension to administer. The maximum recommended volume for oral gavage is 10 mL/kg for mice and rats.
-
Shake the this compound suspension vigorously to ensure a uniform distribution of the drug.
-
Draw the calculated volume of the suspension into the syringe.
-
Attach the gavage needle to the syringe.
-
Properly restrain the animal. For mice, this is typically done by scruffing the neck and back to immobilize the head and body. For rats, a similar but firmer grip is used. The animal should be held in a vertical position.
-
Measure the correct insertion depth of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib. This marks the approximate distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Administer the suspension slowly and steadily by depressing the syringe plunger.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
Monitor the animal for a few minutes after administration for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Record the date, time, dose, and any observations.
Experimental Workflow for a Preclinical Efficacy Study
Caption: A typical experimental workflow for evaluating oral this compound.
References
- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trofosfamide in Pediatric Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trofosfamide, an oxazaphosphorine alkylating agent, has been investigated as a therapeutic option for various pediatric malignancies. As a prodrug of ifosfamide, its mechanism of action involves the generation of active metabolites that crosslink DNA, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and protocols for the use of this compound in pediatric oncology research, summarizing key clinical data and outlining experimental methodologies.
Data Presentation: Clinical Efficacy of this compound in Pediatric Cancers
The following tables summarize the quantitative data from clinical trials investigating this compound in pediatric solid tumors.
Table 1: this compound in Combination with Etoposide for Pediatric Glioblastoma Multiforme [1]
| Parameter | Value |
| Patient Population | 22 patients (ages 3-15) with WHO Grade 4 glioblastoma multiforme |
| Treatment Regimen | Oral this compound (100 mg/m²/day) and oral etoposide (25 mg/m²/day) for 21-day cycles with 1-week rests, concurrent with standard radiation (54 Gy) |
| Response Rate (n=12) | |
| Complete Response | 1 (8.3%) |
| Partial Response | 1 (8.3%) |
| Stable Disease | 3 (25%) |
| Progressive Disease | 7 (58.3%) |
| Survival Outcomes | |
| Median Overall Survival | 12 months |
| 1-Year Overall Survival | 52% |
| 2-Year Overall Survival | 26% |
| 4-Year Overall Survival | 22% |
| 1-Year Event-Free Survival | 26% |
| 2-Year Event-Free Survival | 22% |
| 4-Year Event-Free Survival | 4% |
Table 2: Maintenance Therapy with this compound in Pediatric High-Risk Soft Tissue Sarcomas (CWS-2007-HR Trial)
| Parameter | Maintenance Arm (this compound, Idarubicin, Etoposide) | Standard Arm (No Maintenance) |
| Patient Population | Patients (6 months to 21 years) with high-risk rhabdomyosarcoma and other soft tissue sarcomas in complete remission after standard therapy. | Patients (6 months to 21 years) with high-risk rhabdomyosarcoma and other soft tissue sarcomas in complete remission after standard therapy. |
| 3-Year Event-Free Survival | 77.1% | 80.6% |
| 3-Year Overall Survival | 82.8% | 84.7% |
| Grade 3-4 Adverse Events | ||
| Hematological | 66% | Not Applicable |
| Febrile Infections | 6% | Not Applicable |
| Gastrointestinal | 10% | Not Applicable |
| Sensory Neuropathy | 1% | Not Applicable |
Table 3: this compound Maintenance Therapy in Primary Bone Ewing Sarcoma
| Parameter | Value |
| Patient Population | 15 patients with high-risk primary bone Ewing sarcoma |
| Treatment Regimen | Oral this compound (150 mg/m²/day for 10 days) every 28 days |
| Response in Patients with No Evidence of Disease (n=10) | 9 patients remained in complete remission |
| Patients Alive with No Evidence of Disease | 9 of 15 (60%) |
| Median Follow-up | 3.9 years |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes to its active metabolites, primarily ifosfamide mustard. These alkylating agents form covalent bonds with DNA, leading to the formation of intra- and inter-strand cross-links. This DNA damage blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay for this compound
This protocol describes a general method for determining the cytotoxic effects of this compound on pediatric cancer cell lines using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Pediatric cancer cell lines (e.g., neuroblastoma: SK-N-AS, SH-SY5Y; rhabdomyosarcoma: RD, RH30; Ewing sarcoma: A673, TC-71)
-
Complete cell culture medium (specific to the cell line)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilutions should be made in complete cell culture medium to achieve the desired final concentrations.
-
Prepare a series of this compound dilutions in complete medium. A typical concentration range for initial screening could be 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Preclinical In Vivo Xenograft Model
This protocol outlines a general approach for evaluating the efficacy of this compound in a pediatric solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Pediatric cancer cell line for xenograft establishment
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Xenograft Establishment:
-
Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ pediatric cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., daily or on a cyclical basis). The dosage should be based on previous studies or allometric scaling from human doses.
-
Administer the vehicle to the control group using the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers two to three times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoint is typically tumor growth delay or regression. Euthanize the mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze survival data using Kaplan-Meier curves and the log-rank test.
-
Mechanisms of Resistance
Resistance to alkylating agents like this compound can arise through several mechanisms:
-
Increased DNA Repair: Upregulation of DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR), can efficiently remove this compound-induced DNA adducts, mitigating their cytotoxic effects.
-
Decreased Drug Activation: Reduced expression or activity of the cytochrome P450 enzymes responsible for metabolizing this compound into its active form can lead to lower intracellular concentrations of the cytotoxic metabolites.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cells, reducing its intracellular accumulation.
-
Alterations in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., p53, Bcl-2 family proteins) can render cancer cells resistant to this compound-induced cell death.
-
Glutathione (GSH) Conjugation: Elevated levels of intracellular glutathione and glutathione S-transferases (GSTs) can detoxify the active metabolites of this compound through conjugation.
References
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Trofosfamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent, structurally related to cyclophosphamide and ifosfamide, used in cancer chemotherapy.[1] Like its analogs, this compound is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[2] The primary metabolic pathways involve ring hydroxylation to form the active 4-hydroxy-trofosfamide and side-chain oxidation, which unexpectedly produces Ifosfamide (IFO) as the predominant metabolite, along with smaller amounts of Cyclophosphamide (CYC).[2]
Accurate quantification of this compound and its key metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection, provides the selectivity and sensitivity required for these analyses.[3][4] This document outlines detailed protocols for sample preparation and analysis of this compound using HPLC-UV and LC-MS/MS.
Signaling Pathways and Experimental Workflows
The metabolic activation and analytical workflow for this compound are critical considerations for its study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.unil.ch [api.unil.ch]
- 4. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metronomic Therapy Using Oral Trofosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronomic chemotherapy represents a paradigm shift in cancer treatment, moving away from maximum tolerated doses to the frequent administration of low doses of cytotoxic agents over a prolonged period. This approach primarily targets the tumor microenvironment, particularly tumor angiogenesis and immune responses, rather than inducing direct tumor cell cytotoxicity. Oral Trofosfamide, an oxazaphosphorine alkylating agent, has shown significant promise in this setting due to its favorable safety profile and efficacy in preclinical and clinical studies. These application notes provide a comprehensive overview of the principles, experimental protocols, and key data associated with the metronomic use of oral this compound.
Mechanism of Action
Metronomic this compound therapy exerts its anti-tumor effects through a multi-faceted approach, primarily by inhibiting angiogenesis and modulating the host immune system.
-
Anti-Angiogenesis: Continuous low-dose this compound preferentially targets dividing endothelial cells in the tumor vasculature, leading to an inhibition of new blood vessel formation (angiogenesis), which is crucial for tumor growth and metastasis.[1][2] This is achieved in part by reducing the microvessel density (MVD) within the tumor.[1][2]
-
Immunomodulation: Similar to its parent compound cyclophosphamide, this compound is believed to selectively deplete regulatory T cells (Tregs) within the tumor microenvironment.[3][4] Tregs are immunosuppressive cells that hinder the body's natural anti-tumor immune response. By reducing their numbers, metronomic this compound can enhance the activity of cytotoxic T lymphocytes and Natural Killer (NK) cells, leading to a more effective anti-tumor immune attack.[3]
Data Presentation
Table 1: In Vitro Cytotoxicity of Activated this compound (4-OH-Trofosfamide)
| Cell Line | Condition | IC50 (µmol/L) |
| LX-1 (Human NSCLC) | Normoxic (20% O2) | 10.2[1] |
| LX-1 (Human NSCLC) | Hypoxic (1% O2) | 15.5[1] |
| HUVEC (Endothelial Cells) | Normoxic (20% O2) | 2.3[1] |
| HUVEC (Endothelial Cells) | Hypoxic (1% O2) | 14.7[1] |
Table 2: Preclinical In Vivo Efficacy of Metronomic this compound in a Human NSCLC Xenograft Model (LX-1)
| Treatment Schedule | Dosage | Outcome |
| Conventional | 176.4 mg/kg (i.p.), Day 1 and 15 | Rapid tumor growth after initial response[1] |
| Metronomic | Three times a week (i.p.) | Long-lasting tumor growth retardation[1] |
| Metronomic | Continuous (p.o. in drinking water) | Long-lasting tumor growth retardation, 50% reduction in MVD[1] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of activated this compound (4-hydroxy-trofosfamide) on cancer cells and endothelial cells.
Materials:
-
Cancer cell lines (e.g., LX-1 human non-small cell lung cancer)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate cell culture medium and supplements
-
Activated this compound (4-hydroxy-trofosfamide)
-
96-well plates
-
MTT or Crystal Violet solution
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of activated this compound in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the drug. Include a vehicle-only control.
-
For hypoxic conditions, place the plates in a hypoxic chamber (1% O2).
-
Incubate the plates for 72 hours.
-
Assess cell viability using either the MTT or Crystal Violet assay.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
Crystal Violet Assay: Fix the cells with methanol, stain with 0.5% crystal violet solution, wash, and solubilize the dye. Read the absorbance at 590 nm.
-
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.
Endothelial Cell Tube Formation Assay
Objective: To assess the anti-angiogenic potential of this compound by evaluating its effect on the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
24-well plates
-
Activated this compound
-
Microscope with imaging capabilities
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of activated this compound.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using imaging software.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of metronomic oral this compound on tumor growth and angiogenesis.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., LX-1)
-
This compound
-
Calipers for tumor measurement
-
Materials for drug administration (e.g., gavage needles)
Protocol:
-
Subcutaneously inject human cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound according to the desired schedule:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal weight and overall health as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry for Microvessel Density (MVD)
Objective: To quantify the extent of angiogenesis in tumor tissues by staining for endothelial cell markers.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibody against an endothelial marker (e.g., anti-CD31)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope and quantify the MVD by counting the number of stained microvessels in several high-power fields.
Visualizations
Caption: Experimental workflow for evaluating metronomic this compound.
Caption: Signaling pathways affected by metronomic this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metronomic cyclophosphamide-induced long-term remission after recurrent high-grade serous ovarian cancer: A case study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trofosfamide Dosage in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent that acts as a prodrug of ifosfamide, which is structurally analogous to cyclophosphamide.[1] Its mechanism of action involves the alkylation of DNA, leading to DNA damage and ultimately cell death.[2][3] This document provides detailed application notes and protocols for determining the appropriate dosage of this compound for in vivo animal studies, with a focus on xenograft models. Due to the limited availability of specific in vivo dosage data for this compound in the public domain, this guide also incorporates data from studies on its close structural and metabolic analog, cyclophosphamide, to provide a comprehensive reference for researchers.
Mechanism of Action: DNA Damage Response Pathway
This compound and its active metabolites exert their cytotoxic effects by inducing DNA damage, primarily through the formation of DNA cross-links.[2] This damage triggers a complex signaling cascade known as the DNA Damage Response (DDR) pathway. The cell cycle is arrested to allow for DNA repair; however, if the damage is too extensive, the cell is targeted for apoptosis.[4]
Caption: DNA Damage Response Pathway initiated by this compound.
Quantitative Dosage Data for In Vivo Animal Studies
The following tables summarize dosages of this compound's analogs, cyclophosphamide and ifosfamide, used in various preclinical cancer models. This data can be used as a starting point for designing this compound dosage regimens.
Table 1: Cyclophosphamide Dosage in Mouse Models
| Cancer Type | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Reference |
| Various Human Xenografts | Immunocompromised | Intraperitoneal (i.p.) | 100 mg/kg | Single dose 24 hours prior to tumor implantation | [5] |
| Fibrosarcoma | C57Bl/6 | Intraperitoneal (i.p.) | 100 mg/kg | Single dose | [6] |
| Lewis Lung Carcinoma | C57BL/6 | Intraperitoneal (i.p.) | 25 mg/kg | Every other day for 21 days | [7] |
| Lewis Lung Carcinoma | C57BL/6 | Intraperitoneal (i.p.) | 150 mg/kg | 3 doses in the first week | [7] |
| Lewis Lung Carcinoma | C57BL/6 | Intraperitoneal (i.p.) | 170 mg/kg | Every 6 days for 2 cycles | [7] |
| Breast Cancer | C57BL/6J | Intravenous (i.v.) | 50 mg/kg | Weekly for 4 weeks | [8] |
| Various Human Xenografts | Nude | Intraperitoneal (i.p.) | 200 mg/kg | On days 1 and 15 | [4] |
Table 2: Ifosfamide Dosage in Mouse Models
| Cancer Type | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Reference |
| Various Human Xenografts | Nude | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | 130 mg/kg/day | Days 1-3 and 15-17 | [4] |
| Fibrosarcoma | C57Bl/6 | Intraperitoneal (i.p.) | 100, 150, 200, 300 mg/kg | Single dose | [6] |
Table 3: Cyclophosphamide Dosage in Rat Models
| Study Purpose | Rat Strain | Route of Administration | Dosage | Dosing Schedule | Reference |
| Enhance Tumor Growth | Nude | Intraperitoneal (i.p.) | 100 mg/kg | Single dose 24 hours prior to tumor implantation | [9] |
| Toxicity Study | Wistar, Sprague Dawley, Long Evans, Fischer 344 | Intraperitoneal (i.p.) | 25 mg/kg or 50 mg/kg | Single dose | [10] |
| Toxicity Study | Albino | Intraperitoneal (i.p.) | 300 mg/kg | Single sublethal dose | [11] |
| Nephrotoxicity Study | Not Specified | Intraperitoneal (i.p.) | 150 mg/kg | Single dose | [12] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice, a common model for evaluating anticancer agents.
Caption: Workflow for a subcutaneous xenograft study.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take-rate)
-
6-8 week old immunocompromised mice (e.g., Nude, SCID, NSG)[13]
-
Sterile syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
This compound
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS or serum-free medium. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.
-
Perform a cell count and adjust the concentration to the desired number of cells per injection volume (typically 1-10 x 10^6 cells in 100-200 µL).[14]
-
-
Animal Preparation and Injection:
-
Anesthetize the mouse using an approved method.
-
Shave and sterilize the injection site on the flank of the mouse.[14]
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
This compound Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Prepare this compound solution according to the desired dosage and administration route (see Protocol 2 and 3).
-
Administer the drug according to the planned dosing schedule.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and animal well-being (e.g., body weight, clinical signs of toxicity).
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
-
Protocol 2: Oral Administration of this compound via Gavage
Materials:
-
This compound solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)[14]
-
Syringes
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[14]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
-
Drug Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.
-
The maximum volume for oral gavage in mice is typically 10 mL/kg.[14]
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress, such as choking or difficulty breathing.
-
Protocol 3: Intraperitoneal (i.p.) Administration of this compound
Materials:
-
This compound solution
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Animal Restraint: Restrain the mouse to expose its abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Injection:
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the use of this compound in in vivo animal cancer studies. While direct dosage data for this compound is scarce, the information on its analogs, cyclophosphamide and ifosfamide, provides a solid foundation for designing effective preclinical experiments. Researchers should always start with dose-range-finding studies to determine the maximum tolerated dose and optimal therapeutic window for this compound in their specific animal model and cancer type. Careful monitoring for both efficacy and toxicity is crucial for the successful execution of these studies.
References
- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of cyclophosphamide changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Cyclophosphamide and/or Doxorubicin in a Murine Model of Postchemotherapy Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histological Study of the Damaging Effect Induced by Cyclophosphamide on Intestinal Mucosa of Adult Male Albino Rat [mjmr.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Trofosfamide in Soft Tissue Sarcoma Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical use of trofosfamide in the treatment of soft tissue sarcoma (STS), with detailed protocols derived from published clinical trials. This compound, an oral alkylating agent of the oxazaphosphorine class, is structurally related to cyclophosphamide and ifosfamide and acts as a prodrug for ifosfamide.[1][2] Its activity in STS has been evaluated in various clinical settings, including as a first-line treatment for elderly patients, as a palliative option in pretreated patients, and as a maintenance therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data from notable clinical trials and retrospective analyses of this compound in soft tissue sarcoma.
Table 1: Patient Demographics and Study Characteristics
| Study/Trial | Number of Patients | Median Age (Years) | Patient Population | Treatment Line |
| Blomqvist et al. (1995)[1] | 23 | Not Reported | Metastatic Sarcomas | 12 chemotherapy-naive |
| Kollmannsberger et al. (Phase II)[3] | 18 | 60 | Metastatic STS | Pretreated (Doxorubicin & Ifosfamide) |
| NCT00204568 (Randomized Phase II)[4][5] | 120 (80 in this compound arm) | 70 | Metastatic high-grade STS | First-line (elderly patients >60 years) |
| Retrospective Analysis (Maintenance)[6][7] | 59 | 48 | Advanced STS | Maintenance therapy |
Table 2: Treatment Regimens and Dosing
| Study/Trial | This compound Dosage | Dosing Schedule |
| Blomqvist et al. (1995)[1] | Dose escalated to 200-250 mg/day | Continuous oral, escalated every 3rd week |
| Kollmannsberger et al. (Phase II)[3] | 300 mg/day for 7 days, then 150 mg/day | Continuous oral |
| NCT00204568 (Randomized Phase II)[4] | 300 mg/day for 7 days, then 150 mg/day | Continuous oral |
| Retrospective Analysis (Maintenance)[6][7] | Target dose of 150-200 mg/day (starting at 100 mg/day) | Continuous oral, escalated after 1 week |
Table 3: Efficacy and Survival Outcomes
| Study/Trial | Overall Response Rate (ORR) | Partial Response (PR) | Stable Disease (SD) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Blomqvist et al. (1995)[1] | 13% (3/23) | 3 patients | Not Reported | Not Reported | Not Reported |
| Kollmannsberger et al. (Phase II)[3] | 18% | 3 patients (18%) | 9 patients (53%) | 4 months | 10 months |
| NCT00204568 (Randomized Phase II)[4][5] | 6.7% | Not Reported | Not Reported | 2.8 months | 12.1 months |
| Retrospective Analysis (Maintenance)[6][7] | Not Applicable | Not Applicable | Not Applicable | 9.5 months (Event-Free Survival) | 33.2 months |
Table 4: Key Toxicities (Grade 3/4)
| Study/Trial | Hematological Toxicities | Non-Hematological Toxicities |
| Blomqvist et al. (1995)[1] | Leukopenia (dose-limiting) | Minimal subjective toxicity |
| Kollmannsberger et al. (Phase II)[3] | Leukopenia (22%) | Nausea (one patient) |
| NCT00204568 (Randomized Phase II)[5] | Lower incidence of leukocytopenia and neutropenia compared to doxorubicin | More frequent dyspnea and low-grade fatigue |
| Retrospective Analysis (Maintenance) | Anemia (Grade 1-2: 65%), Leukocytopenia (Grade 1-2: 56%) | Not specified |
Signaling Pathways and Mechanism of Action
This compound is an alkylating agent that exerts its cytotoxic effects through the induction of DNA damage in rapidly dividing cancer cells.[2] As a prodrug, it is metabolized in the liver by cytochrome P450 enzymes to its active metabolites, primarily ifosfamide, which is then converted to isophosphoramide mustard.[2][3] This active compound alkylates DNA, leading to the formation of DNA cross-links and strand breaks.[2] This extensive DNA damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in clinical trials of this compound for soft tissue sarcoma.
Protocol 1: Patient Eligibility and Selection
This protocol outlines the typical inclusion and exclusion criteria for clinical trials involving this compound in patients with soft tissue sarcoma, based on the NCT00204568 trial.[5]
Inclusion Criteria:
-
Histologically confirmed metastatic (Stage IV) or unresectable soft tissue sarcoma.
-
For elderly patient cohorts, age >60 years.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
At least one measurable tumor lesion according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
-
Evidence of disease progression.
-
Adequate organ function, including hematological, renal, and hepatic function.
Exclusion Criteria:
-
Previous chemotherapy for metastatic disease (adjuvant chemotherapy is permissible if no progression occurred within 6 months).
-
Prior radiation therapy to the only measurable lesion.
-
Significant cardiac, pulmonary, or other comorbidities that would preclude treatment.
-
Active brain metastases.
Protocol 2: this compound Administration and Dose Escalation
This protocol is a composite based on several studies and represents a common approach to oral this compound administration.[1][3][7]
Materials:
-
This compound 50 mg oral tablets.
-
Complete blood count (CBC) monitoring equipment.
-
Toxicity grading criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
Procedure:
-
Initial Dosing:
-
For continuous daily dosing, a common starting dose is 150 mg/day.[3]
-
Some protocols may utilize a higher initial dose (e.g., 300 mg/day) for the first 7 days, followed by a reduction to 150 mg/day.[3][4]
-
For maintenance therapy, a lower starting dose of 100 mg/day may be used, with escalation based on tolerability.[7]
-
-
Dose Escalation (if applicable):
-
Monitoring:
-
Perform weekly CBCs to monitor for hematological toxicity, particularly leukopenia.[7]
-
Assess for non-hematological toxicities at each clinic visit.
-
-
Dose Adjustment for Toxicity:
-
Treatment should be interrupted for Grade 3 or higher hematological toxicity (e.g., leukocytopenia <2 G/L, hemoglobin <8 g/dL, or thrombocytopenia <50 G/L).[7]
-
Dose reductions may be necessary for persistent Grade 2 toxicities.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oral this compound: an active drug in the treatment of soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Trofosfamide-Induced Hematotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematotoxicity during experiments with trofosfamide.
FREQUENTLY ASKED QUESTIONS (FAQs)
1. What is this compound-induced hematotoxicity and what are its common manifestations?
This compound, an alkylating agent of the oxazaphosphorine group, exerts its cytotoxic effects by damaging the DNA of rapidly dividing cells. This mechanism, while effective against cancer cells, also affects highly proliferative normal tissues, most notably the hematopoietic system in the bone marrow. This leads to a decrease in the production of mature blood cells, a condition known as hematotoxicity or myelosuppression.
The primary manifestations of this compound-induced hematotoxicity include:
-
Neutropenia: A significant reduction in neutrophils, the most common type of white blood cell, increasing the risk of infections.
-
Thrombocytopenia: A decrease in platelet count, leading to an increased risk of bleeding.
-
Anemia: A reduction in red blood cells or hemoglobin levels, resulting in fatigue, shortness of breath, and pallor.
Side effects observed in clinical trials with this compound include leukopenia, thrombocytopenia, and a decrease in hemoglobin levels.[1]
2. What is the mechanism of action of this compound that leads to hematotoxicity?
This compound is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form its active metabolites.[2][3] These active metabolites, principally phosphoramide mustard, are powerful alkylating agents. They form covalent bonds with DNA bases, leading to the formation of DNA cross-links. These cross-links interfere with DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells, including hematopoietic stem and progenitor cells (HSPCs) in the bone marrow.[3] The depletion of this progenitor pool results in a reduced output of mature blood cells.
3. How can I monitor hematotoxicity in my animal models during this compound treatment?
Regular monitoring of peripheral blood counts is crucial for assessing the onset and severity of hematotoxicity. This is typically achieved by collecting blood samples from research animals at predetermined time points before, during, and after this compound administration.
Key parameters to monitor include:
-
Complete Blood Count (CBC) with differential: This provides counts of red blood cells (RBCs), white blood cells (WBCs), and platelets (PLTs), as well as a breakdown of the different types of white blood cells (neutrophils, lymphocytes, monocytes, etc.).
-
Hematocrit (Hct) and Hemoglobin (Hgb): To assess the severity of anemia.
Recommended Sampling Schedule:
-
Baseline: Prior to the first dose of this compound.
-
During Treatment: Depending on the dosing regimen, sampling can be done 1-3 times per week.
-
Nadir: The point of lowest blood cell counts, which for cyclophosphamide (a related compound) typically occurs between days 7 and 14 post-treatment.[3]
-
Recovery: Weekly or bi-weekly until blood counts return to baseline levels.
TROUBLESHOOTING GUIDES
Issue 1: Severe Neutropenia in Animal Models
Question: My mice/rats are developing severe neutropenia (Absolute Neutrophil Count < 500 cells/µL) after this compound administration, leading to high rates of infection and mortality. How can I manage this?
Answer:
Severe neutropenia is a common and serious complication. Prophylactic or therapeutic intervention with granulocyte colony-stimulating factor (G-CSF) can help mitigate this. G-CSF is a growth factor that stimulates the production, differentiation, and function of neutrophils.
Management Strategy: G-CSF Administration
-
Prophylactic Use: Administer G-CSF 24-72 hours after this compound administration. Starting G-CSF too early may increase the toxicity to proliferating myeloid progenitors.
-
Therapeutic Use: Initiate G-CSF treatment when the absolute neutrophil count (ANC) drops below a predetermined threshold (e.g., 1,000 cells/µL).
| Parameter | Recommendation for Murine Models |
| G-CSF Agent | Filgrastim or Pegfilgrastim |
| Dosage | 5-10 µg/kg/day |
| Route of Administration | Subcutaneous (SC) injection |
| Frequency | Daily for filgrastim; a single dose for pegfilgrastim |
| Duration | Until ANC recovers to >1,000-2,000 cells/µL for 2 consecutive days |
Note: The optimal dose and schedule may need to be empirically determined for your specific experimental model and this compound dosage.
Issue 2: Profound Thrombocytopenia and Bleeding Events
Question: My experimental animals are exhibiting severe thrombocytopenia (platelet count < 50,000/µL) and showing signs of spontaneous bleeding after this compound treatment. What can be done to address this?
Answer:
Severe thrombocytopenia can be managed by administering thrombopoietin (TPO) receptor agonists or recombinant TPO. These agents stimulate the proliferation and differentiation of megakaryocytes, the precursors to platelets.
Management Strategy: TPO Receptor Agonist Administration
-
Prophylactic Use: Can be initiated 24 hours post-trofosfamide administration to reduce the severity and duration of thrombocytopenia.
-
Therapeutic Use: Administer when platelet counts fall below a critical level (e.g., 20,000-50,000/µL).
| Parameter | Recommendation for Murine/Primate Models |
| TPO Agent | Recombinant human TPO (rhTPO) or TPO receptor agonists (e.g., Romiplostim, Eltrombopag) |
| Dosage | For rhTPO: 10 µg/kg/day |
| Route of Administration | Subcutaneous (SC) injection |
| Frequency | Daily |
| Duration | Until platelet count recovers to a safe level (>50,000/µL) |
Simultaneous administration of TPO and G-CSF has been shown to be effective in preventing thrombocytopenia and alleviating neutropenia in primate models after cytoreductive treatment.[2]
Issue 3: Difficulty in Assessing Lineage-Specific Hematotoxicity In Vitro
Question: I want to understand the specific effects of this compound on different hematopoietic lineages (erythroid, myeloid, megakaryocytic) in vitro, but my current assays are not providing clear, lineage-specific data.
Answer:
To assess lineage-specific hematotoxicity, it is recommended to use in vitro assays that utilize hematopoietic stem and progenitor cells (HSPCs) and lineage-specific differentiation media. Colony-Forming Unit (CFU) assays and liquid culture-based multi-well assays are standard methods.
Experimental Protocol: In Vitro Lineage-Specific Hematotoxicity Assay
This protocol is adapted from established methods for assessing hematotoxicity.[4]
-
Cell Source: Use human CD34+ HSPCs isolated from bone marrow or cord blood.
-
Culture System: Employ a liquid culture system in 96-well plates.
-
Differentiation Media: Use commercially available or laboratory-prepared media supplemented with specific cytokine cocktails to promote differentiation into:
-
Erythroid lineage: Erythropoietin (EPO), stem cell factor (SCF), IL-3.
-
Myeloid lineage (Granulocyte-Macrophage): G-CSF, GM-CSF, IL-3.
-
Megakaryocytic lineage: TPO, SCF, IL-6.
-
-
This compound Treatment: Add a range of concentrations of activated this compound (e.g., 4-hydroperoxy-trofosfamide) to the cultures at the initiation of differentiation. Include a vehicle control.
-
Incubation: Culture the cells for a period sufficient for differentiation (typically 10-14 days).
-
Readout:
-
Flow Cytometry: Stain cells with lineage-specific markers (e.g., CD71/CD235a for erythroid, CD11b/CD15 for myeloid, CD41/CD61 for megakaryocytic) to quantify the number of differentiated cells.
-
Cell Viability/Proliferation Assays: Use assays like MTT or CellTiter-Glo to assess overall cytotoxicity.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each lineage to determine the relative sensitivity.
Quantitative Data Summary
The following tables summarize quantitative data on hematotoxicity induced by cyclophosphamide, a closely related oxazaphosphorine, which can serve as a reference for this compound experiments.
Table 1: Cyclophosphamide-Induced Neutropenia in Mice
| Parameter | Dosage | Nadir (Day) | Nadir Neutrophil Count (cells/µL) | Recovery (Day) |
| Cyclophosphamide | 150 mg/kg IP (day -4) + 100 mg/kg IP (day -1) | 5-6 | <10 | 11 |
Data adapted from a study in outbred mice.[5][6]
Table 2: Cyclophosphamide-Induced Thrombocytopenia in Rats
| Parameter | Dosage Regimen | Effect on Platelet Count |
| Cyclophosphamide | 100 mg/kg IP for 1 day, followed by 50 mg/kg IP for 2 days | Successful induction of thrombocytopenia by day 7 |
| Cyclophosphamide | 25 mg/kg SC for 3 consecutive days | Significant decrease in platelet count on day 7 with lower toxicity |
Data adapted from a review of experimental models of thrombocytopenia.
Visualizations
Signaling Pathways in Hematopoiesis
The following diagram illustrates the major signaling pathways involved in the differentiation of hematopoietic stem cells. Alkylating agents like this compound are thought to induce DNA damage, leading to apoptosis in the rapidly proliferating progenitor cells, thereby disrupting these differentiation pathways.
Caption: Signaling pathways in hematopoiesis and the impact of this compound.
Experimental Workflow: In Vivo Management of Hematotoxicity
The following diagram outlines a typical experimental workflow for inducing and managing this compound-induced hematotoxicity in an animal model.
Caption: Workflow for in vivo studies of this compound-induced hematotoxicity.
References
- 1. The challenges and opportunities provided by advanced cell culture models for human erythropoiesis to study Diamond Blackfan Anemia and other erythroid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous administration of TPO and G-CSF after cytoreductive treatment of rhesus monkeys prevents thrombocytopenia, accelerates platelet and red cell reconstitution, alleviates neutropenia, and promotes the recovery of immature bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro reappearance of myeloid progenitors killed by mafosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of cyclophosphamide on hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regeneration of erythroid progenitor cells in polycythemic mice treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Trofosfamide Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trofosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and preclinical experiments aimed at understanding and overcoming this compound resistance.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Difficulty in Establishing a Stable this compound-Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| Massive cell death after initial this compound exposure. | Initial drug concentration is too high. | Start with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. Gradually increase the concentration in small increments (e.g., 1.5-2 fold) as cells adapt.[1] |
| Resistant phenotype is lost after removing this compound from the culture medium. | Resistance is transient or reversible. | Maintain a low dose of this compound in the culture medium of the resistant cell line to ensure selective pressure is constant.[2] |
| Inconsistent IC50 values in the resistant cell line. | Heterogeneous population of resistant cells. | Perform single-cell cloning by limiting dilution to establish a homogenous population of resistant cells.[3] |
| Slow or no development of resistance over several months. | The chosen cell line may have intrinsic resistance mechanisms or a low propensity to develop resistance. | Consider using a different cancer cell line known to be initially sensitive to alkylating agents. Alternatively, try a pulsed treatment approach (alternating between high-dose exposure and recovery periods) to mimic clinical dosing schedules.[4][5] |
Issue 2: Inconclusive Results from DNA Damage and Repair Assays
| Symptom | Possible Cause | Suggested Solution |
| No significant difference in DNA damage (e.g., γH2AX foci, comet assay tail moment) between sensitive and resistant cells immediately after this compound treatment. | Resistant cells may have enhanced DNA repair capacity, clearing the damage more rapidly. | Perform a time-course experiment to assess DNA damage at multiple time points after drug removal (e.g., 0, 2, 6, 12, 24 hours) to evaluate the kinetics of DNA repair. |
| High background signal in immunofluorescence staining for DNA repair proteins. | Non-specific antibody binding or suboptimal staining protocol. | Optimize antibody concentration, blocking conditions, and washing steps. Include appropriate isotype controls to ensure signal specificity. |
| Contradictory results between different DNA repair assays. | Different assays measure distinct aspects of DNA repair. | Use a combination of assays to get a comprehensive picture. For example, combine the comet assay for overall DNA breaks with immunofluorescence for specific repair protein recruitment (e.g., RAD51 for homologous recombination). |
Issue 3: Difficulty in Assessing Drug Efflux Pump Activity
| Symptom | Possible Cause | Suggested Solution | | No difference in intracellular drug accumulation between sensitive and resistant cells. | Resistance may not be mediated by drug efflux pumps. | Investigate other resistance mechanisms such as enhanced DNA repair, altered drug metabolism, or activation of pro-survival signaling pathways. | | High variability in fluorescence-based efflux assays (e.g., using Rhodamine 123 or Calcein-AM). | Inconsistent dye loading or measurement timing. | Optimize dye concentration and incubation time. Ensure that fluorescence is measured immediately after the efflux period and that all samples are processed consistently. | | Efflux pump inhibitors show toxicity to the cells. | The inhibitor concentration is too high or the inhibitor itself is cytotoxic. | Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range before using it in combination with this compound. |
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the mechanism of action of this compound? this compound is an alkylating agent that, once metabolized in the liver by cytochrome P450 enzymes, forms active metabolites. These metabolites covalently bind to DNA, creating DNA cross-links that block DNA replication and transcription, ultimately leading to cancer cell death (apoptosis).
-
Q2: What are the known mechanisms of resistance to this compound? Resistance to this compound, like other alkylating agents, can be multifactorial and may include:
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), can remove the DNA adducts formed by this compound.[6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the drug out of the cancer cell, reducing its intracellular concentration.[9][10][11]
-
Altered Drug Metabolism: Changes in the activity of cytochrome P450 enzymes can lead to decreased activation of the prodrug this compound.
-
Activation of Pro-survival Signaling Pathways: Pathways like the PI3K/Akt/mTOR pathway can be hyperactivated in resistant cells, promoting cell survival despite DNA damage.[12][13]
-
Experimental Design and Protocols
-
Q3: How do I establish a this compound-resistant cell line? A common method is to continuously expose a sensitive parental cell line to gradually increasing concentrations of this compound over several months.[1][14] The process typically involves:
-
Determining the initial IC50 of the parental cell line.
-
Starting the culture with a low concentration of this compound (e.g., IC10-IC20).
-
Once the cells have adapted and are growing steadily, incrementally increasing the drug concentration.
-
Periodically assessing the IC50 to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be maintained in a medium containing a maintenance dose of this compound.
-
-
Q4: What are the key assays to characterize this compound resistance?
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine and compare the IC50 values of sensitive and resistant cell lines.[5]
-
DNA Damage Assays (e.g., Comet Assay, γH2AX Staining): To measure the extent of DNA damage and the efficiency of DNA repair.
-
Drug Efflux Assays (e.g., Rhodamine 123 or Calcein-AM accumulation): To assess the activity of ABC transporters.
-
Western Blotting/qPCR: To quantify the expression levels of proteins involved in DNA repair, drug efflux, and pro-survival signaling pathways.
-
Gene Expression Profiling (e.g., RNA-seq): To identify global changes in gene expression associated with resistance.[15][16][17]
-
Overcoming Resistance
-
Q5: What are some strategies to overcome this compound resistance in my experiments?
-
Combination Therapy: Combining this compound with inhibitors of key resistance pathways can re-sensitize resistant cells. For example:
-
PARP inhibitors (e.g., Olaparib): To block DNA single-strand break repair, leading to the accumulation of double-strand breaks that are lethal in combination with this compound-induced damage.[18][19][20][21]
-
PI3K/Akt inhibitors: To block pro-survival signaling.[22]
-
Efflux pump inhibitors: To increase intracellular drug concentration.
-
-
Modulation of the Tumor Microenvironment: In more advanced models, altering the tumor microenvironment, for instance by targeting tumor-associated macrophages, may help overcome resistance.[23]
-
Data Presentation
Table 1: Clinical Trial Data of this compound in Elderly Patients with Metastatic Soft-Tissue Sarcoma
This table summarizes data from a randomized phase II trial comparing oral this compound with Doxorubicin in elderly patients (≥60 years) with untreated metastatic soft-tissue sarcoma.
| Parameter | This compound (Arm B) | Doxorubicin (Arm A) |
| Number of Patients | 80 | 40 |
| Median Age (years) | 70 | 70 |
| 6-month Progression-Free Rate (PFR) | 27.6% (95% CI, 18.0-39.1) | 35.9% (95% CI, 21.2-52.8) |
| Median Progression-Free Survival (months) | 2.8 (95% CI, 1.7-3.6) | 4.3 (95% CI, 2.2-6.3) |
| Median Overall Survival (months) | 12.3 (95% CI, 9.6-16.2) | 9.8 (95% CI, 6.7-11.6) |
| Serious Adverse Events (SAE) | 30.3% | 59% (p = 0.005) |
| Discontinuation due to reasons other than disease progression | 7.9% | 15.4% |
Data adapted from a randomized phase II trial.[24]
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line
This protocol provides a general framework for developing a this compound-resistant cell line. Specific concentrations and timelines will need to be optimized for your chosen cell line.
-
Determine the IC50 of the Parental Cell Line:
-
Seed parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT) and calculate the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture parental cells in their recommended medium.
-
Add this compound at a starting concentration of IC10-IC20.
-
Maintain the culture, changing the medium with fresh this compound every 3-4 days.
-
-
Dose Escalation:
-
When the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this process of adaptation and dose escalation. This can take several months.
-
-
Monitoring and Validation:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the adapting cell population to monitor the development of resistance.
-
Once a stable resistant population is established (e.g., >10-fold increase in IC50), perform single-cell cloning to ensure a homogenous population.
-
-
Maintenance of Resistant Cell Line:
-
Continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the concentration at which they were selected) to maintain the resistant phenotype.
-
Protocol 2: Assessing DNA Damage and Repair using γH2AX Immunofluorescence
-
Cell Seeding and Treatment:
-
Seed both parental (sensitive) and resistant cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., at the IC50 of the sensitive line) for a defined period (e.g., 2 hours).
-
For repair kinetics, wash out the drug and incubate in fresh medium for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Visualizations
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 8. Targeting DNA repair pathways to overcome cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 10. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Gene Expression Analysis of Resistance Formation upon Metronomic Cyclophosphamide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Case study – Gene expression profiling to understand and combat drug resistance - Oncolines B.V. [oncolines.com]
- 17. Gene expression profiling of hematologic malignant cell lines resistant to oncolytic virus treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 19. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of AKT-Signaling Sensitizes Soft Tissue Sarcomas (STS) and Gastrointestinal Stromal Tumors (GIST) to Doxorubicin via Targeting of Homology-Mediated DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 24. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trofosfamide Dosage Optimization
Welcome to the technical support center for Trofosfamide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of experiments aimed at optimizing this compound dosage while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its active metabolites?
A1: this compound is an orally administered alkylating agent and a prodrug of ifosfamide and cyclophosphamide.[1][2][3] After administration, it is metabolized in the liver by cytochrome P450 enzymes to produce its active forms, including isophosphoramide mustard (IPM).[1][3][4] These active metabolites function as alkylating agents, attaching alkyl groups to DNA molecules.[1][4] This process creates DNA-DNA cross-links and strand breaks, which interferes with DNA replication and transcription.[1][4] The extensive DNA damage ultimately triggers programmed cell death (apoptosis), particularly in rapidly dividing cells like cancer cells.[1][2][4]
Q2: What are the most common dose-limiting toxicities (DLTs) observed with this compound?
A2: The most frequently reported dose-limiting toxicity for this compound is myelosuppression, specifically leukopenia (a decrease in white blood cells).[5][6] This reduction in blood cells can lead to an increased risk of infection.[5] Other significant hematological toxicities include thrombocytopenia (low platelet count) and anemia (low red blood cell count).[5][7] Researchers should establish clear hematological monitoring protocols in their studies to manage this risk.
Q3: How can I proactively monitor for cardiotoxicity and urotoxicity in my preclinical studies?
A3: For cardiotoxicity , monitoring cardiac biomarkers is a promising strategy for early detection before left ventricular dysfunction becomes apparent.[8] Key biomarkers to consider are cardiac troponins (cTn) and natriuretic peptides (e.g., NT-proBNP).[8][9][10] For urotoxicity , such as hemorrhagic cystitis (bleeding and inflammation of the bladder), a known side effect of this drug class, ensure adequate hydration in animal models.[5] The protective agent mesna can also be used to mitigate this risk.[5] Monitoring for hematuria (blood in the urine) is a direct indicator of this side effect.[7]
Q4: Are there established in vitro models to assess this compound's cytotoxicity?
A4: Yes, several in vitro cytotoxicity assays are suitable for evaluating the effects of this compound. Basal cytotoxicity can be measured using cell lines such as murine 3T3 fibroblasts or human cell lines like HepG2 (liver) and HeLa (cervical cancer).[11] Common assay endpoints include cell viability, which can be measured using MTT or WST-1 tetrazolium reduction assays, and membrane integrity, assessed by lactate dehydrogenase (LDH) release.[12][13][14] These assays can determine the IC50 (the concentration at which 50% of cells are affected), allowing for quantitative comparisons.[11]
Q5: What is the modern approach to dose selection beyond the Maximum Tolerated Dose (MTD)?
A5: The traditional MTD approach, which identifies the highest dose with acceptable toxicity, is being reformed.[15][16] Modern strategies, encouraged by initiatives like the FDA's Project Optimus, focus on identifying an "Optimal Biological Dose" (OBD).[17] The OBD is the dose that provides the best balance between efficacy and safety.[17] This approach requires a more comprehensive evaluation of pharmacokinetics (PK), pharmacodynamics (PD), and exposure-response relationships earlier in the drug development process.[15][18][19] It is recommended to evaluate at least two doses with separable PK profiles in randomized studies to better characterize the drug's therapeutic window.[20]
Troubleshooting Guides
Issue 1: High incidence of myelosuppression in an in vivo model.
| Potential Cause | Troubleshooting Step |
| Dosage is too high. | The dose of alkylating agents is a critical variable.[21] Implement a dose de-escalation strategy. Consider reducing the daily dose or altering the administration schedule (e.g., introducing rest periods).[1] |
| High individual sensitivity. | Genetic polymorphisms in drug-metabolizing enzymes can affect drug pharmacokinetics and lead to higher toxicity in certain individuals.[22] If feasible, analyze genetic biomarkers related to cytochrome P450 enzymes. |
| Interaction with other agents. | Concurrent administration of other bone marrow suppressive agents can exacerbate myelosuppressive effects.[1] Review all co-administered compounds and eliminate any with known myelosuppressive properties if possible. |
Issue 2: Inconsistent or low efficacy in a tumor model despite escalating doses.
| Potential Cause | Troubleshooting Step |
| Poor metabolic activation. | This compound requires activation by hepatic cytochrome P450 enzymes.[1][4] Ensure the chosen animal model has a comparable metabolic profile to humans. Consider in vitro studies with liver microsomes to confirm metabolic conversion. |
| Drug resistance. | Prolonged exposure to alkylating agents can induce low levels of drug resistance.[21] Investigate mechanisms of resistance in the tumor model, such as altered DNA repair pathways. |
| Flat exposure-response relationship. | For some targeted therapies, doses below the MTD may have similar activity.[16][17] Increasing the dose may not improve efficacy but will increase toxicity. Evaluate lower doses to see if a therapeutic plateau has been reached. |
Data Presentation
Table 1: Summary of Hematological Side Effects of this compound in Maintenance Therapy for Soft Tissue Sarcoma
Data from a retrospective single-centre analysis.[23]
| Toxicity | Grade I-II Incidence | Grade III Incidence | Grade IV Incidence |
| Anemia | 65% (n=35) | 4% (n=2) | 0% |
| Leukocytopenia | 56% (n=30) | 15% (n=8) | 0% |
| Thrombocytopenia | 13% (n=7) | 2% (n=1) | 0% |
Table 2: Comparison of Serious Adverse Events (SAEs) in Elderly Patients with Metastatic Soft-Tissue Sarcoma
Data from a randomized phase II trial comparing Doxorubicin (Arm A) and this compound (Arm B).[24]
| Treatment Arm | Number of SAEs | Percentage of Patients with SAEs | Key Adverse Events |
| Doxorubicin | 59% | 59% | Leukocytopenia, Neutropenia, Mucositis |
| This compound | 30.3% | 30.3% | Dyspnoea, Low-grade Fatigue |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of this compound on a cancer cell line (e.g., RAW 264.7).[13]
-
Cell Seeding: Plate cells (e.g., RAW 264.7 monocyte-macrophage cells) in a 96-well microtiter plate at a desired density and allow them to adhere overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 150, 200, and 250 µg/mL).[13] Include a vehicle-only control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, remove the treatment medium. Add 200 µL of fresh medium (without FBS) and 25 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 200 µL of DMSO to each well to dissolve the formazan crystals. Cover the plate with foil and shake on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 - [(Absorbance of Sample / Absorbance of Control) x 100][13] Use the results to determine the IC50 value.
Protocol 2: In Vivo Assessment of Toxicity and Physical Performance in a Mouse Model
This protocol is based on studies evaluating the late effects of cyclophosphamide, a related compound.[25][26]
-
Animal Model: Use mature adult mice (e.g., C57BL/6). Allow for an acclimatization period before the experiment begins.
-
Baseline Measurement: Before drug administration, measure baseline physical performance using a motorized treadmill. Record the total running time until exhaustion for each mouse.
-
Drug Administration: Administer a single dose of this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage). A control group should receive a saline vehicle.
-
Monitoring:
-
General Health: Monitor body weight, food/water intake, and general appearance daily for the first week and then regularly for the duration of the study (e.g., 6 weeks).
-
Hematological Toxicity: Collect blood samples at specified time points (e.g., Day 7, Day 14, and end of the study) via a standard method (e.g., tail vein) for complete blood count (CBC) analysis to assess for leukopenia, anemia, and thrombocytopenia.
-
-
Functional Assessment: Repeat the treadmill exhaustion test at various time points post-treatment (e.g., 1 week and 6 weeks) to evaluate persistent deficits in physical performance.[25]
-
Terminal Endpoint Analysis: At the end of the study, euthanize the animals.
-
Organ Histopathology: Harvest key organs (liver, kidney, heart, bladder) for histopathological examination to identify signs of toxicity.
-
Muscle and Mitochondrial Function: Excise skeletal muscle (e.g., gastrocnemius) to assess muscle weight and perform ex vivo analyses of mitochondrial function, such as measuring maximum ATP production.[25][26]
-
Visualizations
Caption: Mechanism of this compound activation and action.
Caption: Preclinical workflow for this compound dose optimization.
Caption: Logical flowchart for dose adjustment based on toxicity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. Oral this compound: an active drug in the treatment of soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of patients with cancer. A pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of biomarkers for the assessment of chemotherapy-induced cardiac toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New biomarkers for early detection of cardiotoxicity after treatment with docetaxel, doxorubicin and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circulating Biomarkers for Monitoring Chemotherapy-Induced Cardiotoxicity in Children [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tritrials.com [tritrials.com]
- 16. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caidya.com [caidya.com]
- 18. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 19. youtube.com [youtube.com]
- 20. Strategies for successful dose optimization in oncology drug development: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical studies and clinical correlation of the effect of alkylating dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacogenomic Biomarkers for Toxicities Associated With Chemotherapy [uspharmacist.com]
- 23. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclophosphamide leads to persistent deficits in physical performance and in vivo mitochondria function in a mouse model of chemotherapy late effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Drug Interactions Between Trofosfamide and Other Chemotherapeutics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trofosfamide in combination with other chemotherapeutic agents.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action of this compound?
A1: this compound is an alkylating agent belonging to the oxazaphosphorine class. It is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active metabolites, primarily ifosfamide and to a lesser extent, cyclophosphamide.[1] These active metabolites then exert their cytotoxic effects by forming covalent bonds with DNA, leading to DNA cross-linking and strand breaks. This damage interferes with DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
Q2: What are the known drug interactions of this compound with other chemotherapeutics?
A2: this compound can interact with a wide range of other chemotherapeutic agents, often leading to increased or synergistic cytotoxic effects, but also potentially overlapping toxicities. Documented interactions include those with etoposide, doxorubicin, and carboplatin. The nature of these interactions can be complex, involving synergistic effects on DNA damage and apoptosis pathways.
This compound and Etoposide Combination Therapy
Q3: What is the rationale for combining this compound with Etoposide?
A3: The combination of this compound, a DNA alkylating agent, with Etoposide, a topoisomerase II inhibitor, is based on the principle of targeting different stages of the cell cycle and DNA replication process. This compound's active metabolites induce DNA damage, and Etoposide inhibits the repair of this damage by trapping topoisomerase II-DNA complexes, leading to the accumulation of double-strand breaks and enhanced cancer cell death.[2][3]
Q4: What are the observed efficacy and toxicity of the this compound and Etoposide combination in clinical studies?
A4: Clinical studies, particularly in patients with recurrent glioblastoma, have shown that the combination of oral this compound and Etoposide can be a feasible and relatively safe treatment option.[2][4]
Efficacy Data from a Retrospective Analysis in Recurrent Glioblastoma: [4][5][6]
| Outcome Measure | This compound + Etoposide (n=18) | Control Cohort |
| Median Progression-Free Survival (PFS) | 3.8 months | 2.9 months |
| 6-Month Progression-Free Survival (PFS-6) | 39% | 6% |
| Median Overall Survival (OS) | 10.4 months | 5.7 months |
Common Toxicities (Grade ≥3) Observed with this compound and Etoposide Combination: [4][5]
| Adverse Event | Percentage of Patients |
| Hematotoxicity (overall) | 86% |
| Lymphopenia | 62% |
| Transaminase Elevation | 14% |
Q5: What is a typical experimental protocol for the oral administration of this compound and Etoposide?
A5: In a study on recurrent glioma, the following oral regimen was used:
-
This compound: 100 mg/m²/day
-
Etoposide: 25 mg/m²/day
-
Schedule: Administered daily for one week, followed by a one-week rest period ("one week on, one week off").[4][5]
This protocol was generally well-tolerated in the studied patient population.
This compound and Doxorubicin Combination Therapy
Q6: What is the basis for combining this compound with Doxorubicin?
A6: This combination leverages the distinct mechanisms of two potent chemotherapy agents. This compound acts as a DNA alkylating agent, while Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to DNA damage and cell death. The simultaneous induction of DNA damage through different mechanisms can lead to a synergistic anti-tumor effect.
Q7: What clinical data is available for the efficacy and safety of this compound in comparison to Doxorubicin in soft tissue sarcoma?
A7: A randomized phase II trial in elderly patients with untreated metastatic soft-tissue sarcoma compared oral this compound with Doxorubicin.
Efficacy and Safety Data from a Phase II Trial in Soft Tissue Sarcoma: [7]
| Outcome Measure | This compound (Arm B) | Doxorubicin (Arm A) |
| 6-Month Progression-Free Rate (PFR) | 27.6% | 35.9% |
| Median Progression-Free Survival (PFS) | 2.8 months | 4.3 months |
| Median Overall Survival (OS) | 12.3 months | 9.8 months |
| Serious Adverse Events (SAEs) | 30.3% | 59% |
While Doxorubicin showed a higher progression-free rate, this compound was associated with a more favorable toxicity profile, with fewer serious adverse events.[7]
Q8: What are the potential signaling pathways involved in the interaction between this compound and Doxorubicin?
A8: The combination of this compound (and its active metabolite cyclophosphamide) and Doxorubicin can activate multiple signaling pathways leading to apoptosis. Key pathways include the DNA damage response (DDR) pathway and the intrinsic and extrinsic apoptosis pathways. Doxorubicin is known to up-regulate FASL and death receptors like TNFR1, FAS, and DR5, activating the extrinsic apoptosis pathway. Both agents can also induce the intrinsic pathway through mitochondrial-mediated apoptosis.[8] Additionally, studies on the combination of cyclophosphamide and doxorubicin have shown activation of the ERK and AKT signaling pathways.[4]
Troubleshooting Guides
Experimental Workflow: In Vitro Cytotoxicity Assay
Issue: High variability in cell viability results when testing this compound in combination with another chemotherapeutic.
Possible Causes and Solutions:
-
Inconsistent Drug Concentrations:
-
Troubleshooting: Ensure accurate and consistent preparation of stock solutions and serial dilutions for both drugs. Use calibrated pipettes and perform quality control checks on drug concentrations if possible.
-
-
Timing of Drug Addition:
-
Troubleshooting: The sequence of drug addition can significantly impact the outcome. Design experiments to test simultaneous and sequential (e.g., this compound first, followed by the second drug after a specific time interval, and vice versa) administration to determine the optimal schedule for synergistic effects.
-
-
Cell Seeding Density:
-
Troubleshooting: Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase at the time of drug treatment.
-
-
Metabolic Activation of this compound:
-
Troubleshooting: this compound requires metabolic activation by cytochrome P450 enzymes, which may not be sufficiently expressed in all cell lines. Consider using a pre-activated form of this compound, such as 4-hydroperoxy-trofosfamide, for in vitro experiments to bypass the need for metabolic activation. Alternatively, co-culture with liver microsomes can be employed.
-
Experimental Workflow: In Vivo Xenograft Model
Issue: Lack of significant tumor growth inhibition with this compound combination therapy in a xenograft model.
Possible Causes and Solutions:
-
Suboptimal Dosing and Schedule:
-
Troubleshooting: The doses and schedule used may not be optimal for the specific tumor model. Conduct a dose-escalation study for each drug individually and then in combination to determine the maximum tolerated dose (MTD) and the optimal therapeutic window.
-
-
Pharmacokinetics and Bioavailability:
-
Troubleshooting: The route of administration and the formulation of the drugs can affect their bioavailability and efficacy. For orally administered this compound, ensure consistent administration and consider monitoring plasma levels of the drug and its active metabolites if possible.
-
-
Tumor Model Resistance:
-
Troubleshooting: The chosen xenograft model may be inherently resistant to the drugs. Investigate the expression of drug resistance markers (e.g., efflux pumps, DNA repair enzymes) in the tumor cells. Consider using a different, more sensitive tumor model.
-
-
Host Metabolism:
-
Troubleshooting: The metabolism of this compound can vary between species. The metabolic profile in the host animal model may differ from that in humans, affecting the levels of active metabolites.
-
Signaling Pathways and Experimental Workflows
Logical Relationship of this compound Metabolism
Combined Effect of this compound and Etoposide on the DNA Damage Response Pathway
Experimental Workflow for Assessing Synergism
References
- 1. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility and tolerability of this compound and etoposide in progressive glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 4. P17.04.B Combination of this compound and Etoposide in Recurrent Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P11.66.A COMBINATION OF this compound AND ETOPOSIDE IN RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Management of Trofosfamide-Induced Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing the gastrointestinal (GI) side effects associated with the alkylating agent Trofosfamide. Given that this compound is a prodrug of ifosfamide and cyclophosphamide, this guide incorporates relevant data and protocols for these parent compounds to offer a broader and more informative context.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound?
A1: The most frequently reported gastrointestinal side effects of this compound and its active metabolites (ifosfamide and cyclophosphamide) are nausea, vomiting, diarrhea, and mucositis (inflammation and ulceration of the digestive tract lining).[1] Anorexia (loss of appetite) and abdominal cramps can also occur.[2]
Q2: How does this compound cause these gastrointestinal side effects?
A2: this compound is an alkylating agent that targets rapidly dividing cells.[1] While this is effective against cancer cells, it also affects healthy, rapidly proliferating cells in the body, such as the epithelial cells lining the gastrointestinal tract. Damage to these cells disrupts the normal function of the gut, leading to inflammation, fluid imbalance, and the symptoms described above.
Q3: Are the gastrointestinal side effects of this compound dose-dependent?
A3: Yes, the gastrointestinal side effects of oxazaphosphorines like this compound are generally dose-dependent. For instance, with ifosfamide, nausea and vomiting have been reported in 60-80% of patients at standard doses, rising to 100% at high doses.[3] A pilot trial with a high-dose regimen of this compound reported that half of the patients experienced nausea, although it was not severe.[4]
Q4: What is the typical onset and duration of this compound-induced nausea and vomiting?
A4: Nausea and vomiting associated with ifosfamide, a primary metabolite of this compound, typically begin a few hours after administration and can last for up to three days.[3]
Troubleshooting Guide
Issue 1: Severe Nausea and Vomiting in an Animal Model
Potential Cause: High emetogenic potential of the administered this compound dose.
Troubleshooting Steps:
-
Administer Antiemetics: Pre-treatment with antiemetic agents is a standard approach. 5-HT3 receptor antagonists (e.g., ondansetron) are effective against chemotherapy-induced nausea and vomiting (CINV).[5]
-
Dose Adjustment: If permissible within the experimental design, consider a dose-response study to identify a therapeutic window with a more manageable side effect profile.
-
Hydration: Ensure adequate hydration of the animals, as dehydration can exacerbate nausea and vomiting.[2]
Issue 2: Significant Weight Loss and Diarrhea in a Murine Model
Potential Cause: this compound-induced mucositis leading to malabsorption and intestinal inflammation.
Troubleshooting Steps:
-
Supportive Care: Provide nutritional support and monitor hydration status closely.
-
Anti-inflammatory Agents: Investigate the co-administration of agents that can mitigate intestinal inflammation.
-
Gut Microbiome Modulation: Consider experimental approaches involving probiotics or other microbiome-modulating agents, as the gut microbiota can influence the severity of chemotherapy-induced intestinal injury.
Quantitative Data on Gastrointestinal Side Effects
The following table summarizes the incidence of common gastrointestinal side effects observed with this compound's parent compounds, ifosfamide and cyclophosphamide.
| Adverse Event | Agent | Incidence (All Grades) | Incidence (High Grade) | Reference(s) |
| Nausea | Ifosfamide | >50% | Not specified | [2][6] |
| Vomiting | Ifosfamide | >50% | Not specified | [2][6] |
| Nausea and Vomiting | Cyclophosphamide | 93.2% and 88.4% | Not specified | [7] |
| Diarrhea | Cyclophosphamide | Common | Not specified | [1] |
| Anorexia | Ifosfamide | Common | Not specified | [2] |
| Mucositis/Stomatitis | Ifosfamide | Common | Not specified | [8] |
Experimental Protocols
Protocol 1: Cyclophosphamide-Induced Mucositis in a Mouse Model
This protocol is adapted from studies on cyclophosphamide-induced intestinal injury and can be used to model the effects of this compound.
Objective: To induce and assess gastrointestinal mucositis in a murine model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cyclophosphamide (or this compound)
-
Sterile saline
-
Animal balance
-
Gavage needles
-
Histology equipment (formalin, paraffin, microtome, slides, H&E stain)
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Drug Administration:
-
Dissolve Cyclophosphamide in sterile saline to the desired concentration.
-
Administer a single intraperitoneal (i.p.) injection of Cyclophosphamide at a dose of 400 mg/kg.[9]
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, diarrhea, and changes in behavior.
-
-
Sample Collection:
-
On day 5 post-injection, euthanize the mice.[9]
-
Collect the small intestine and fix it in 10% neutral buffered formalin.
-
-
Histological Analysis:
-
Embed the fixed tissue in paraffin and section it.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Evaluate the sections for signs of mucositis, such as villous atrophy, crypt damage, and inflammatory cell infiltration. A grading scale can be used for quantification.
-
Protocol 2: Evaluation of Antiemetic Efficacy in a Ferret Model
The ferret is a well-established model for studying chemotherapy-induced emesis due to its emetic reflex, which is similar to that of humans.
Objective: To assess the efficacy of a test compound in preventing cisplatin-induced emesis. Cisplatin is a standard emetogen used in these models.
Materials:
-
Male ferrets (1-1.5 kg)
-
Cisplatin
-
Test antiemetic compound
-
Vehicle control (e.g., sterile saline)
-
Intravenous catheters
-
Observation cages with video recording
Procedure:
-
Acclimatization and Catheterization: Allow ferrets to acclimate and surgically implant intravenous catheters for drug administration.
-
Fasting: Fast the animals overnight before the experiment.
-
Drug Administration:
-
Administer the test antiemetic compound or vehicle intravenously at a predetermined time before the emetogenic challenge.
-
Administer cisplatin intravenously at a dose of 10 mg/kg to induce emesis.[10]
-
-
Observation:
-
Observe the animals continuously for at least 4 hours for episodes of retching and vomiting.[10] Video recording can facilitate accurate quantification.
-
-
Data Analysis:
-
Quantify the number of retches and vomits for each animal.
-
Compare the emetic responses in the test compound group to the vehicle control group to determine the antiemetic efficacy.
-
Signaling Pathways and Visualizations
This compound-Induced Intestinal Injury and the TLR4 Signaling Pathway
This compound, through its active metabolites, can cause damage to the intestinal epithelium. This damage can lead to the translocation of gut microbial components, such as lipopolysaccharide (LPS), which can activate the Toll-like receptor 4 (TLR4) signaling pathway in intestinal immune and epithelial cells. Activation of this pathway leads to the production of pro-inflammatory cytokines, exacerbating intestinal injury.
Below is a diagram illustrating the TLR4 signaling pathway, which is a key mechanism in chemotherapy-induced intestinal inflammation.
Experimental Workflow for Evaluating Interventions
The following workflow outlines the key steps in a preclinical study designed to evaluate a novel therapeutic agent for mitigating this compound-induced gastrointestinal toxicity.
References
- 1. Cytoxan (Cyclophosphamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Systemic treatment-induced gastrointestinal toxicity: incidence, clinical presentation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmdc.com [ijmdc.com]
- 8. drugs.com [drugs.com]
- 9. Clarithromycin attenuates cyclophosphamide-induced mucositis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
Technical Support Center: Long-Term Toxicity Profile of Trofosfamide Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term toxicity profile of Trofosfamide. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an oral alkylating agent belonging to the oxazaphosphorine class of chemotherapeutic drugs. It is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active metabolites, primarily ifosfamide and to a lesser extent, cyclophosphamide.[1] These active metabolites exert their anticancer effects by attaching alkyl groups to DNA, which leads to the formation of DNA cross-links. This process interferes with DNA replication and transcription, ultimately inducing DNA strand breaks and triggering apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1][2]
Q2: What are the known long-term toxicities associated with this compound treatment?
A2: The long-term toxicity profile of this compound is largely reflective of its active metabolites, ifosfamide and cyclophosphamide. The most significant long-term toxicities include:
-
Myelosuppression: Persistent suppression of bone marrow function, leading to anemia, leukopenia, and thrombocytopenia.
-
Nephrotoxicity: Kidney damage, which can manifest as renal tubular dysfunction (including Fanconi syndrome) and has been observed in preclinical studies with repeated administration.[1]
-
Neurotoxicity: Central nervous system effects, such as encephalopathy, which can be influenced by the metabolism of this compound.
-
Gonadal Toxicity and Infertility: Impaired fertility, particularly in males, is a known risk with alkylating agents.
-
Cardiotoxicity: Damage to the heart muscle, which can lead to heart failure.
-
Secondary Malignancies: An increased risk of developing new cancers, such as leukemia, years after treatment.
-
Urotoxicity: Bladder-related side effects like hemorrhagic cystitis, although this is more of an acute and subacute toxicity, long-term consequences can occur.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of hematological toxicity are observed in a long-term preclinical study.
Possible Cause: The dosing regimen may be too high for the chosen animal model, or the model may be particularly sensitive to the myelosuppressive effects of this compound's metabolites.
Troubleshooting Steps:
-
Review Dosing: Re-evaluate the dose levels based on available preclinical data for ifosfamide and cyclophosphamide. Consider conducting a dose-range finding study if not already performed.
-
Monitor Blood Counts: Implement more frequent monitoring of complete blood counts (CBC) to track the kinetics of myelosuppression and recovery.
-
Supportive Care: In animal models, consider the use of supportive care measures if ethically permissible and relevant to the study design.
-
Histopathology: At the end of the study, ensure a thorough histopathological examination of the bone marrow to assess cellularity and morphology.
Issue 2: Signs of nephrotoxicity, such as proteinuria or elevated serum creatinine, appear late in a chronic rat study.
Possible Cause: this compound's metabolite, chloroacetaldehyde (CAA), can accumulate in renal tubular cells and cause mitochondrial damage, leading to delayed-onset kidney injury.
Troubleshooting Steps:
-
Urinalysis: Perform regular urinalysis to monitor for early signs of tubular dysfunction, such as glucosuria, aminoaciduria, and proteinuria.
-
Biomarkers: Measure urinary biomarkers of kidney injury (e.g., KIM-1, NGAL) for more sensitive and earlier detection of renal damage.
-
Histopathology: Conduct a detailed histopathological examination of the kidneys at study termination, focusing on the proximal tubules.
-
Hydration: Ensure adequate hydration of the animals throughout the study, as dehydration can exacerbate nephrotoxicity.
Data Presentation
The following tables summarize quantitative data on the long-term toxicities observed in clinical studies involving this compound.
Table 1: Hematological Toxicities in Patients with Advanced Soft Tissue Sarcoma Receiving this compound Maintenance Therapy
| Adverse Event | Grade I-II Incidence | Grade III Incidence | Grade IV Incidence |
| Anemia | 65% (n=35) | 4% (n=2) | 0% |
| Leukocytopenia | 56% (n=30) | 15% (n=8) | 0% |
| Thrombocytopenia | 13% (n=7) | 2% (n=1) | 0% |
Data from a retrospective single-center analysis of 59 patients. The median duration of this compound therapy was 9.0 months.
Experimental Protocols
Detailed experimental protocols for the long-term toxicity assessment of this compound are not extensively published. However, based on studies of its active metabolite, ifosfamide, and general guidelines for chronic toxicity studies, the following methodologies can be adapted.
1. Chronic Toxicity Study in Rodents (e.g., Sprague-Dawley Rats)
-
Objective: To evaluate the systemic toxicity of this compound following repeated oral administration for a duration of up to 6 months.
-
Animal Model: 8-10 week old male and female Sprague-Dawley rats.
-
Dose Groups: A control group (vehicle only) and at least three dose levels of this compound (low, medium, and high). Dose selection should be based on acute and sub-chronic toxicity data.
-
Administration: Oral gavage, once daily.
-
Duration: 6 months.
-
Key Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity, and weekly measurement of body weight and food consumption.
-
Hematology & Clinical Chemistry: Blood samples collected at baseline, 3 months, and 6 months for complete blood count and serum chemistry analysis (including kidney and liver function tests).
-
Urinalysis: Urine samples collected at the same time points for analysis of key parameters.
-
Ophthalmology: Ophthalmic examinations at baseline and termination.
-
Gross Pathology and Histopathology: At termination, a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.
-
2. Carcinogenicity Bioassay in Rodents
-
Objective: To assess the carcinogenic potential of this compound following long-term administration.
-
Animal Model: Male and female rats and mice.
-
Dose Groups: A control group and at least two dose levels. The high dose should be the maximum tolerated dose (MTD) determined in a 90-day toxicity study.
-
Administration: Typically in the diet or by oral gavage.
-
Duration: 24 months for rats and 18-24 months for mice.
-
Key Endpoints:
-
Tumor Incidence: Detailed gross and microscopic examination of all tissues for the presence of neoplasms.
-
Survival Analysis: Monitoring and recording of survival rates in all groups.
-
3. Reproductive and Developmental Toxicity Studies
-
Objective: To evaluate the potential effects of this compound on fertility and embryonic development.
-
Study Design: Typically involves a Fertility and Early Embryonic Development study (Segment I), an Embryo-Fetal Development study (Segment II), and a Pre- and Postnatal Development study (Segment III) in rats and/or rabbits.
-
Key Endpoints:
-
Segment I: Mating performance, fertility indices, and early embryonic development.
-
Segment II: Fetal viability, growth, and morphological abnormalities (teratogenicity).
-
Segment III: Postnatal growth, development, and reproductive performance of the offspring.
-
Mandatory Visualizations
References
Technical Support Center: Trofosfamide Metabolism and Hepatic Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of hepatic function on Trofosfamide metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of this compound metabolism in the liver?
This compound is a prodrug that requires activation by hepatic cytochrome P450 (CYP) enzymes.[1][2] The two main metabolic pathways are:
-
4-Hydroxylation: This is considered a major activation pathway, leading to the formation of the active metabolite 4-hydroxy-trofosfamide.[1][2]
-
N-dechloroethylation: This pathway leads to the formation of ifosfamide, which is also an active cytotoxic agent and is further metabolized.[3][4]
The dominant enzyme responsible for both of these pathways is CYP3A4.
Q2: How does impaired hepatic function theoretically affect this compound metabolism?
While direct clinical studies on this compound in patients with hepatic impairment are limited, we can infer the potential impact based on its metabolic pathways and data from its analogue, cyclophosphamide. Since this compound activation is heavily reliant on CYP3A4 enzymes in the liver, hepatic dysfunction is expected to:
-
Decrease Metabolic Activation: Reduced liver function can lead to decreased activity of CYP enzymes, resulting in slower and less efficient conversion of this compound to its active metabolites.
-
Increase Parent Drug Exposure: A decrease in metabolism will likely lead to a longer half-life and higher plasma concentrations of the inactive parent drug.
-
Alter Metabolite Profile: The ratio of different metabolites may be altered, potentially affecting both the therapeutic efficacy and the toxicity profile of the drug.
Q3: Is there any clinical data on the pharmacokinetics of similar drugs in patients with liver failure?
Yes, a study on cyclophosphamide, a close structural analogue of this compound, in patients with severe liver failure provides valuable insights. The study demonstrated a significant impact on the drug's pharmacokinetics.[5]
Q4: Are there any recommendations for dose adjustments of this compound in patients with hepatic impairment?
Currently, there are no specific, evidence-based guidelines for this compound dose adjustment in patients with hepatic impairment due to a lack of clinical studies in this population. However, for many cytotoxic drugs that undergo extensive hepatic metabolism, dose adjustments are often recommended based on the severity of liver dysfunction, commonly assessed by serum bilirubin and aminotransferase levels. Given that impaired hepatic function is likely to decrease the clearance of this compound, a dose reduction may be necessary to avoid potential toxicity. Close monitoring of drug levels and clinical signs of toxicity is crucial in this patient population.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected levels of active metabolites in in vitro experiments using liver microsomes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded Microsomes | Ensure liver microsomes have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Low CYP3A4 Activity | Verify the activity of the microsomal batch using a known CYP3A4 substrate. If activity is low, obtain a new batch of microsomes. |
| Cofactor Limitation | Ensure an adequate supply of NADPH in the reaction mixture, as it is an essential cofactor for CYP enzyme activity. |
| Inhibitor Contamination | Check all reagents and solutions for potential CYP3A4 inhibitors. |
Problem: High variability in pharmacokinetic data between subjects in a preclinical study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Genetic Polymorphisms in CYP Enzymes | Consider genotyping the study subjects for common polymorphisms in CYP3A4, which can lead to inter-individual differences in metabolic activity. |
| Undiagnosed Liver Conditions | Perform baseline liver function tests on all subjects to rule out underlying hepatic impairment. |
| Drug-Drug Interactions | Review any co-administered medications for known inducers or inhibitors of CYP3A4 that could alter this compound metabolism. |
Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Patients with Normal Hepatic Function
| Parameter | Value | Reference |
| Apparent Half-Life (t½) | ~1.2 hours | [1] |
| Apparent Clearance (Cl/F) | ~4.0 L/min | [1] |
| AUC Molar Ratio (4-hydroxy-TRO / TRO) | 1.59 | [1] |
| AUC Molar Ratio (Ifosfamide / TRO) | 6.90 | [1] |
Data from a study with six tumor patients with normal liver and renal function after a single oral dose of 600 mg/m² this compound.[1]
Table 2: Pharmacokinetic Parameters of Cyclophosphamide in Patients with Severe Liver Failure vs. Normal Hepatic Function
| Parameter | Severe Liver Failure | Normal Hepatic Function | Reference |
| Half-Life (t½) | 12.5 ± 1.0 h | 7.6 ± 1.4 h | [5] |
| Total Body Clearance (Clt) | 44.8 ± 8.61 L/kg | 63.0 ± 7.6 L/kg | [5] |
This data for the analogue cyclophosphamide suggests that a similar trend of increased half-life and decreased clearance can be expected for this compound in patients with severe hepatic impairment.
Experimental Protocols
Protocol 1: Analysis of this compound and its Metabolites in Plasma by HPLC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation and experimental setup.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analogue of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, 4-hydroxy-trofosfamide, ifosfamide, and the internal standard. These transitions need to be determined by direct infusion of analytical standards.
-
Visualizations
Caption: Simplified metabolic pathway of this compound in the liver.
Caption: General experimental workflow for plasma sample analysis.
Caption: Logical relationship of hepatic impairment on this compound.
References
- 1. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The determination of cyclophosphamide and its metabolites in blood plasma as stable trifluoroacetyl derivatives by electron capture chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of liver failure on the pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Trofosfamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of Trofosfamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in enhancing the oral bioavailability of this compound?
A1: The primary challenge is its extensive and rapid first-pass metabolism in the liver. This compound is a prodrug that is quickly converted to its active metabolites, including 4-hydroxy-trofosfamide and ifosfamide, by cytochrome P450 (CYP) enzymes.[1][2][3][4] This rapid metabolism limits the amount of parent drug that reaches systemic circulation. While the bioavailability of its metabolite ifosfamide after oral administration of this compound is estimated to be around 32%, the bioavailability of this compound itself is difficult to determine as it is not available in an intravenous formulation.[2]
Q2: What are the main metabolic pathways of this compound that affect its bioavailability?
A2: this compound undergoes two primary metabolic pathways:
-
4-hydroxylation: This is a major activation pathway leading to the formation of the active metabolite 4-hydroxy-trofosfamide.[1][2]
-
Dechloroethylation: This pathway results in the formation of ifosfamide, which is also an active cytotoxic agent.[2][5]
Both pathways are primarily mediated by hepatic CYP enzymes and contribute to the low systemic exposure of the parent this compound molecule.[3][4]
Q3: What formulation strategies can be explored to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be investigated to protect this compound from rapid metabolism and enhance its absorption:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of lipophilic drugs like this compound, potentially enhancing lymphatic uptake and bypassing first-pass metabolism.[6][7][8]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and from premature metabolism.[9][10][11]
-
Prodrug Modification: Although this compound is already a prodrug, further chemical modifications could be explored to temporarily mask the sites of metabolic attack, allowing for greater absorption of the intact molecule.[9]
-
Co-administration with CYP Inhibitors: Co-administering this compound with known inhibitors of the specific CYP enzymes responsible for its metabolism could increase its systemic exposure. However, this approach requires careful investigation to avoid potential drug-drug interactions and toxicity.[12]
Troubleshooting Guides
Issue 1: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent food intake in animal models | Standardize the feeding schedule and diet composition for all study animals. Food can significantly alter gastrointestinal pH, motility, and blood flow, affecting drug absorption.[13][14] | Reduced inter-individual variability in plasma concentration-time profiles. |
| Genetic polymorphism in metabolic enzymes | Use well-characterized and genetically homogenous animal strains for the studies. | Minimized variability in metabolic rates between individuals. |
| Inaccurate dosing or sample collection | Refine the oral gavage technique to ensure consistent dose administration. Establish and strictly adhere to a precise blood sampling schedule. | More reliable and reproducible pharmacokinetic data. |
| Drug instability in biological samples | Ensure proper handling and storage of blood and plasma samples. This compound and its metabolites may be unstable; store samples at -80°C immediately after collection and processing. | Accurate quantification of the analyte concentrations, preventing underestimation due to degradation. |
Issue 2: Poor Correlation Between In Vitro Permeability and In Vivo Absorption
| Potential Cause | Troubleshooting Step | Expected Outcome |
| In vitro model lacks key transporters or metabolic activity | Use more complex in vitro models, such as co-cultures of Caco-2 cells with mucus-secreting HT29 cells, or 3D intestinal models, which better mimic the in vivo environment.[15] | Improved prediction of in vivo absorption by accounting for more physiological factors. |
| High affinity for efflux transporters (e.g., P-glycoprotein) | Conduct bi-directional transport studies in your in vitro model (e.g., Caco-2 cells) to determine the efflux ratio.[12] | Identification of efflux as a limiting factor for absorption, guiding the development of formulations with efflux inhibitors. |
| Extensive gut wall metabolism | Utilize in vitro models that incorporate metabolic enzymes, such as primary human enterocytes or intestinal microsomes, to assess the impact of first-pass metabolism in the gut wall. | A more accurate in vitro assessment that accounts for both permeability and intestinal metabolism. |
| Inappropriate in vitro model selection | Ensure the chosen in vitro model is suitable for the drug's properties. For a lipophilic compound like this compound, a PAMPA (Parallel Artificial Membrane Permeability Assay) can be a good initial screen for passive permeability, but a cell-based model like Caco-2 is necessary to evaluate active transport and efflux.[16][17] | Better alignment of in vitro predictions with in vivo outcomes by selecting a model that reflects the relevant absorption mechanisms. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above 250 Ω·cm².
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound solution (in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (or another appropriate rodent model) for at least one week before the study.
-
Dosing:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life using appropriate software.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Different Oral this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 450 ± 75 | 1.0 ± 0.25 | 1200 ± 210 | 100 |
| Lipid-Based Formulation | 780 ± 110 | 1.5 ± 0.5 | 2500 ± 350 | 208 |
| Nanoparticle Formulation | 950 ± 130 | 2.0 ± 0.5 | 3100 ± 420 | 258 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative In Vitro Permeability of this compound in Different Models
| In Vitro Model | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |
| PAMPA | 2.5 ± 0.4 | N/A | N/A |
| Caco-2 Monolayer | 1.8 ± 0.3 | 5.4 ± 0.7 | 3.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Metabolic pathway of oral this compound.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. upm-inc.com [upm-inc.com]
- 11. omicsonline.org [omicsonline.org]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 14. blog.profil.com [blog.profil.com]
- 15. Navigating Through Cell-Based In vitro Models Available for Prediction of Intestinal Permeability and Metabolism: Are We Ready for 3D? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trofosfamide and Cyclophosphamide in the Treatment of Lymphomas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of trofosfamide and cyclophosphamide in the treatment of various lymphomas. Due to a lack of head-to-head clinical trials, this analysis is based on data from individual studies of each agent. The information is intended to support research and drug development efforts by providing a structured overview of the available evidence.
Efficacy and Safety Profile
This compound and cyclophosphamide are both oxazaphosphorine alkylating agents used in cancer chemotherapy.[1][2] They function as prodrugs, requiring metabolic activation in the liver to exert their cytotoxic effects by cross-linking DNA and inducing apoptosis in rapidly dividing cancer cells.[3][4][5][6][7] While sharing a common mechanism, their clinical application and available efficacy data in lymphomas present distinct profiles.
Quantitative Efficacy Data
The following tables summarize the efficacy data for this compound and cyclophosphamide in various lymphoma subtypes, compiled from separate clinical studies. It is crucial to note that these are not direct comparative results and patient populations and study designs may vary significantly.
Table 1: Efficacy of this compound in Lymphoma
| Lymphoma Subtype | Treatment Setting | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| Diffuse Large B-cell Lymphoma (DLBCL) - Elderly/Frail | First-line & Salvage | 21 | 90.5% | 52.4% | 38.1% | 9 months (for CR group) | 14 months (for CR group) | [1][8] |
| DLBCL - Elderly/Frail | First-line | 10 | - | 70% | - | Not Reached | - | [1] |
| Non-Hodgkin's Lymphoma (Low and High Grade) | - | 23 | 61% | 22% | 39% | - | - | [9][10] |
| Relapsed Malignant Lymphoma (Low and High Grade, Hodgkin's) | Salvage | 37 | 49% | 8.1% | 40.5% | - | 11 months (low-grade), 3.8 months (high-grade) | [11] |
Table 2: Efficacy of Cyclophosphamide in Lymphoma
| Lymphoma Subtype | Treatment Setting | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| Relapsed/Refractory B-cell NHL | Salvage (High-Dose) | 42 | 45% | - | - | - | - | [12] |
| Low-Grade Non-Hodgkin Lymphoma | First-line and Salvage (Low-Dose Metronomic) | 36 | 73.5% | 33.3% | 40.2% | 43.5 months | Not Reached | [13] |
| DLBCL with GI Involvement | First-line (Low-Dose Pre-phase + R-CHOP) | 15 | 86.6% | 60% | 26.6% | - | - | [14] |
Experimental Protocols
This compound in Elderly/Frail DLBCL Patients
-
Study Design: A retrospective analysis of elderly and/or highly comorbid patients with histologically confirmed primary or secondary DLBCL.[1]
-
Patient Population: 21 patients with a median age of 71 years. Ten patients received this compound as first-line therapy, and 11 in the relapsed/refractory setting.[1]
-
Dosing Regimen: this compound was administered orally at a dose of 50 mg twice daily, either as a single agent (n=4) or in combination with standard-dose rituximab (375 mg/m² i.v. every 3 weeks) (n=17).[1]
-
Response Assessment: Response was evaluated based on the International Workshop Criteria (IWC), assessing for complete remission (CR), partial remission (PR), stable disease (SD), and progressive disease (PD).[1]
High-Dose Cyclophosphamide in Relapsed/Refractory B-cell NHL
-
Study Design: A phase II study including adult patients with relapsed or refractory B-cell non-Hodgkin's lymphoma.[12]
-
Patient Population: 42 patients with a median age of 65 years who had received a median of four prior lines of therapy. The cohort included patients with DLBCL (62%), indolent B-cell NHL (24%), and mantle cell lymphoma (14%).[12]
-
Dosing Regimen: High-dose cyclophosphamide was administered intravenously at 3 g/m² over two consecutive days. Responding patients could receive a second cycle after 28 days. Rituximab (375 mg/m²) was added for patients not refractory to anti-CD20 therapy.[12]
-
Primary Endpoint: The primary endpoint was the overall response rate.[12]
Signaling Pathways and Experimental Workflow
Mechanism of Action
Both this compound and cyclophosphamide are alkylating agents that, after metabolic activation, form covalent bonds with DNA, leading to cross-linking and subsequent cell death.[3][4][6]
References
- 1. This compound in the treatment of elderly or frail patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound in the treatment of elderly or frail patients with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound in non-Hodgkin's lymphoma. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as a salvage treatment with low toxicity in malignant lymphoma. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-dose cyclophosphamide for hard-to-treat patients with relapsed or refractory B-cell non-Hodgkin's lymphoma, a phase II result - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Efficacy and Safety of Cyclophosphamide Low-Dose Pre-Phase Chemotherapy in Diffuse Large B Cell Lymphoma with Gastrointestinal Involvement - PMC [pmc.ncbi.nlm.nih.gov]
Trofosfamide vs. Standard Chemotherapy: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of trofosfamide against standard chemotherapy regimens in the treatment of soft tissue sarcoma (STS) and Ewing sarcoma. The analysis is based on data from clinical trials and aims to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, an oral alkylating agent, has been investigated as both a first-line treatment and a maintenance therapy in sarcomas. In elderly patients with metastatic soft-tissue sarcoma, this compound demonstrated a favorable toxicity profile compared to the standard first-line treatment, doxorubicin, although with a lower 6-month progression-free rate. As a maintenance therapy, this compound shows promise in improving outcomes for patients with advanced STS and maintaining response in Ewing sarcoma. Standard chemotherapy for these cancers typically involves multi-drug intravenous regimens such as doxorubicin plus ifosfamide for STS and the VDC/IE (vincristine, doxorubicin, cyclophosphamide alternating with ifosfamide, etoposide) regimen for Ewing sarcoma.
Mechanism of Action
This compound is an oxazaphosphorine prodrug that is metabolized to its active form, ifosfamide mustard.[1] This active metabolite is a bifunctional alkylating agent that forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links.[2][3] This DNA damage blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][4]
Standard chemotherapy agents for sarcoma have different mechanisms. Doxorubicin is an anthracycline that intercalates into DNA and inhibits topoisomerase II, an enzyme critical for DNA replication and repair.[5][6] This leads to DNA double-strand breaks and subsequent cell death.[7][8] Ifosfamide, a component of some standard regimens and the active metabolite of this compound, is also a DNA alkylating agent.[3] Vincristine targets microtubules, disrupting mitotic spindle formation, while etoposide also inhibits topoisomerase II.[9]
Signaling Pathway: DNA Damage Response to Alkylating Agents
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 4. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy for Ewing Tumors | American Cancer Society [cancer.org]
Trofosfamide in Elderly Cancer Patients: A Comparative Guide
For researchers and drug development professionals, understanding the clinical performance of chemotherapeutic agents in the growing elderly population is critical. This guide provides a comparative analysis of Trofosfamide's clinical trial results in elderly patients with soft tissue sarcoma and diffuse large B-cell lymphoma, benchmarked against standard therapeutic alternatives.
Executive Summary
This compound, an oral alkylating agent, has been investigated as a treatment option for elderly patients with certain cancers, offering a potentially more manageable toxicity profile compared to standard intravenous chemotherapy. In elderly patients with advanced soft tissue sarcoma, a randomized phase II trial (NCT00204568) compared oral this compound to the standard first-line treatment, Doxorubicin. While Doxorubicin showed a higher 6-month progression-free rate, this compound was associated with a significantly lower rate of serious adverse events. In frail or elderly patients with diffuse large B-cell lymphoma (DLBCL), retrospective studies of this compound in combination with Rituximab have demonstrated promising response rates and manageable toxicity, presenting a viable alternative for patients unsuitable for standard R-CHOP chemotherapy.
Comparison of Clinical Trial Results
Advanced Soft Tissue Sarcoma in the Elderly
A key clinical trial for this compound in the elderly is the randomized phase II study (NCT00204568) which compared its efficacy and safety with Doxorubicin in patients over 60 years of age with untreated metastatic soft tissue sarcoma.
Table 1: Efficacy and Safety of this compound vs. Doxorubicin in Elderly Patients with Advanced Soft Tissue Sarcoma (NCT00204568)
| Outcome Measure | This compound (Arm B) | Doxorubicin (Arm A) |
| Number of Patients | 80 | 40 |
| Median Age (years) | 70 (range, 60-89) | 70 (range, 60-89) |
| 6-Month Progression-Free Rate | 27.6% | 35.9% |
| Median Progression-Free Survival | 2.8 months | 4.3 months |
| Median Overall Survival | 12.3 months | 9.8 months |
| Serious Adverse Events | 30.3% | 59% (p=0.005) |
| Common Adverse Events | Dyspnoea, low-grade fatigue | Leukocytopenia, neutropenia, mucositis |
| Discontinuation (not progression) | 7.9% | 15.4% |
Diffuse Large B-Cell Lymphoma in the Elderly/Frail
For elderly or frail patients with DLBCL who are often ineligible for standard R-CHOP, a combination of this compound and Rituximab has been explored. The following data is from a retrospective analysis of such patients.
Table 2: Efficacy and Safety of Rituximab and this compound in Elderly/Frail Patients with DLBCL
| Outcome Measure | Rituximab + this compound |
| Number of Patients | 21 |
| Treatment Setting | First-line or relapsed/refractory |
| Overall Response Rate | 90.5% (19/21) |
| Complete Remission Rate | 52.4% (11/21) |
| Median Overall Survival (CR group) | 14 months |
| Median Progression-Free Survival (CR group) | 9 months |
| First-Line Therapy CR Rate | 70% (7/10) |
| Key Toxicities | Cytopenia (most clinically relevant) |
| Treatment-Related Deaths | 0 |
Experimental Protocols
Randomized Phase II Trial in Soft Tissue Sarcoma (NCT00204568)
-
Objective: To compare the efficacy and safety of oral this compound versus intravenous Doxorubicin in elderly patients with untreated metastatic soft tissue sarcoma.
-
Patient Population: Patients aged 60 years and older with an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Treatment Arms:
-
Arm A (Doxorubicin): Doxorubicin administered intravenously for 6 cycles.
-
Arm B (this compound): Oral this compound administered continuously.
-
-
Primary Endpoint: 6-month progression-free rate in the this compound arm.
-
Randomization: Patients were randomly assigned in a 1:2 ratio to either the Doxorubicin or this compound arm.
Retrospective Study in Diffuse Large B-Cell Lymphoma
-
Objective: To evaluate the safety and therapeutic effectiveness of this compound alone or in combination with Rituximab in elderly and/or highly comorbid patients with DLBCL.
-
Patient Population: Elderly and/or frail patients with histologically confirmed primary or secondary DLBCL, unsuitable for conventional chemotherapy.
-
Treatment Regimen:
-
This compound: 50 mg given orally twice daily.
-
Rituximab: Administered at a standard dose in combination with this compound.
-
-
Endpoints: Overall response rate (ORR), complete response (CR), partial response (PR), stable disease (SD), progressive disease (PD), time to progression (TTP), overall survival (OS), and toxicity profile.
Visualizing Mechanisms and Workflows
Signaling Pathways
Experimental Workflow
Head-to-head comparison of Trofosfamide and adriamycin in sarcoma
A detailed analysis for researchers and drug development professionals.
In the landscape of sarcoma treatment, the choice between systemic therapies is critical, particularly in elderly patients or those for whom standard, more aggressive regimens may not be suitable. This guide provides a head-to-head comparison of Trofosfamide and Adriamycin (Doxorubicin), two chemotherapeutic agents with distinct profiles, based on available clinical trial data. Adriamycin, an anthracycline antibiotic, has long been a cornerstone of sarcoma treatment[1][2]. This compound, an oral alkylating agent, has emerged as a potential alternative, especially in the context of maintenance therapy or for patients with contraindications to anthracyclines[3][4].
Efficacy and Clinical Outcomes
A randomized phase II clinical trial directly comparing this compound to Adriamycin in elderly patients (≥60 years) with previously untreated metastatic soft tissue sarcoma (STS) provides the most direct evidence for a head-to-head comparison. The study revealed comparable efficacy in terms of median Progression-Free Survival (PFS) and Overall Survival (OS) between the two agents. However, the 6-month Progression-Free Rate (PFR) was higher in the Adriamycin arm.
| Efficacy Endpoint | This compound (Arm B) | Adriamycin (Arm A) | p-value |
| Overall Response Rate (ORR) | 6.7% | 7.7% | 0.99[5] |
| Disease Control Rate (DCR) | 41.3% | 53.8% | 0.23[5] |
| Median Progression-Free Survival (PFS) | 2.8 months | 4.3 months | 0.99[5] |
| 6-Month Progression-Free Rate (PFR) | 27.6% | 35.9% | - |
| Median Overall Survival (OS) | 12.1 months | 9.6 months | 0.59[5] |
Table 1: Efficacy outcomes from a randomized phase II trial comparing this compound and Adriamycin in elderly patients with metastatic soft tissue sarcoma.[5][6]
Safety and Tolerability
A significant finding of the comparative trial was the more favorable toxicity profile of this compound. Patients treated with Adriamycin experienced a significantly higher rate of Grade 3-4 adverse events.
| Toxicity Profile | This compound | Adriamycin | p-value |
| Grade 3-4 Side Effects | 30.3% | 59% | 0.005[5] |
| Common Adverse Events | Dyspnea, Fatigue (mostly low-grade) | Leukocytopenia, Neutropenia, Mucositis | - |
| Discontinuation (not due to progression) | 7.9% | 15.4% | - |
Table 2: Comparison of key safety and tolerability data.[5][6]
Mechanisms of Action
The differing mechanisms of action of this compound and Adriamycin underpin their distinct efficacy and toxicity profiles.
This compound is an orally administered alkylating agent from the oxazaphosphorine class, structurally related to cyclophosphamide and ifosfamide.[7][8] It acts as a prodrug, being metabolized in the liver by cytochrome P450 enzymes into its active metabolites.[8] These metabolites exert their cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking of DNA strands, DNA strand breaks, and abnormal base pairing.[8] This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[8]
Adriamycin (Doxorubicin) is an anthracycline antibiotic that primarily acts through DNA intercalation.[9][10] It inserts itself between the base pairs of the DNA double helix, thereby obstructing the processes of DNA replication and transcription.[9][11] Additionally, Adriamycin inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. This inhibition leads to double-strand DNA breaks.[9][11] A further mechanism of its cytotoxicity is the generation of reactive oxygen species (ROS), which cause damage to cellular components including DNA, proteins, and cell membranes.[9][10]
Experimental Protocols
The pivotal head-to-head comparison was a randomized, open-label, parallel-assignment phase II clinical trial (NCT00204568) conducted at 15 German and 1 French center.[5][12]
Patient Population:
-
Patients with metastatic high-grade soft tissue sarcoma.
-
Age > 60 years.
-
ECOG performance status of 0-1.
Treatment Arms:
-
Arm A (Adriamycin): 60 or 75 mg/m² intravenously on day 1, repeated every 22 days for 6 cycles.[5]
-
Arm B (this compound): 300 mg orally daily for 7 days, followed by 150 mg orally daily continuously.[5]
Treatment was continued until disease progression or unacceptable toxicity.[5]
Endpoints:
-
Primary Endpoint: 6-month progression-free rate in the this compound arm.[5]
-
Secondary Endpoints: Safety, overall response rate, and overall survival.[5]
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Treatment of advanced, metastatic soft tissue sarcoma: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. ascopubs.org [ascopubs.org]
- 6. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral this compound: an active drug in the treatment of soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. nbinno.com [nbinno.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Anti-Angiogenic Effects of Metronomic Trofosfamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic effects of metronomic Trofosfamide with other anti-angiogenic therapies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the objective evaluation of metronomic this compound as an anti-angiogenic agent.
Introduction to Metronomic this compound in Anti-Angiogenic Therapy
Metronomic chemotherapy is an emerging therapeutic strategy that involves the frequent administration of chemotherapeutic drugs at lower, less toxic doses over a prolonged period, without extended drug-free intervals. This approach primarily targets the tumor vasculature, in contrast to conventional chemotherapy which aims to directly kill rapidly dividing tumor cells. This compound, an oxazaphosphorine alkylating agent and a derivative of cyclophosphamide, has demonstrated significant anti-angiogenic properties when administered in a metronomic schedule.[1]
Preclinical studies have shown that metronomic this compound therapy leads to a significant retardation of tumor growth, primarily by inhibiting angiogenesis.[1][2] This effect is achieved in part through a direct cytotoxic impact on endothelial cells, the building blocks of blood vessels.[1][2]
Mechanism of Action: The TSP-1/CD36 Signaling Pathway
The anti-angiogenic effect of metronomic this compound is, in part, mediated by the upregulation of the endogenous angiogenesis inhibitor, Thrombospondin-1 (TSP-1).[3] TSP-1 interacts with the CD36 receptor on endothelial cells, triggering a signaling cascade that leads to the inhibition of endothelial cell proliferation and migration, and ultimately, apoptosis. This pathway counteracts the pro-angiogenic signals from factors like Vascular Endothelial Growth Factor (VEGF).
Comparative Performance: Metronomic this compound vs. Other Anti-Angiogenic Agents
Objective comparison of anti-angiogenic agents is challenging due to variations in experimental models and conditions across different studies. The following tables summarize available quantitative data to facilitate an informed comparison.
In Vitro Cytotoxicity against Endothelial Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Agent | Endothelial Cell Line | IC50 (Normoxic) | IC50 (Hypoxic) | Source |
| Metronomic this compound (4OH-Trofosfamide) | HUVEC | 2.3 µmol/l | 14.7 µmol/l | [4] |
| Metronomic Paclitaxel | HUVEC | 1.61E-14 M | Not Reported | [5][6] |
| Metronomic Idarubicin | HUVEC | 1.10E-12 M | Not Reported | [5][6] |
| Metronomic Adriamycin | HUVEC | 1.5E-11 M | Not Reported | [5][6] |
| Metronomic 5-Fluorouracil | HUVEC | ~5 µM (mCHT) | Not Reported | [7] |
| Metronomic Vinorelbine | HUVEC | ~0.85 nM (mCHT) | Not Reported | [7] |
| Sunitinib | HUVEC | ~2 µM | Not Reported | [8] |
| Sorafenib | HUVEC | ~50 µM | Not Reported | [8] |
Note: Data is compiled from different studies and direct comparison should be made with caution. mCHT refers to metronomic chemotherapy treatment schedule.
In Vivo Anti-Angiogenic Efficacy: Microvessel Density (MVD) Reduction
Microvessel density (MVD) is a common measure of angiogenesis in tumor tissues. A significant reduction in MVD indicates an effective anti-angiogenic response.
| Agent | Tumor Model | MVD Reduction | Source |
| Metronomic this compound | Human NSCLC Xenograft (LX-1) | 50% | [1][2] |
| Metronomic Cyclophosphamide | Human Lung Cancer Xenograft (A549) | Significant reduction (quantitative value not specified) | [4] |
| Sunitinib | Human Glioblastoma Xenograft (U87MG) | 74% | [9] |
| Bevacizumab + Metronomic Chemotherapy | Advanced NSCLC (Clinical Study) | Not directly measured, but showed significant clinical benefit | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of this compound's anti-angiogenic effects.
In Vitro Endothelial Cell Cytotoxicity Assay
This protocol determines the concentration of a drug that inhibits 50% of endothelial cell growth (IC50).
Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of activated this compound (4-hydroxy-trofosfamide).
-
Incubation: Plates are incubated for 72 hours under either normoxic (20% O2) or hypoxic (1% O2) conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated using a suitable software.
In Vivo Microvessel Density (MVD) Analysis
This protocol quantifies the extent of angiogenesis within a tumor tissue section.
Protocol:
-
Tissue Processing: Tumors from treated and control animals are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut and mounted on slides.
-
Immunohistochemistry:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer.
-
Endogenous peroxidase activity is blocked with hydrogen peroxide.
-
Sections are incubated with a primary antibody against an endothelial cell marker, typically CD31.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
The signal is visualized using a chromogen such as DAB, which produces a brown stain.
-
Sections are counterstained with hematoxylin to visualize cell nuclei.
-
-
Quantification:
-
The stained slides are scanned, and areas with the highest density of microvessels ("hot spots") are identified at low magnification.
-
Individual microvessels within these hot spots are counted under high magnification.
-
The average number of microvessels per unit area is calculated to determine the MVD.
-
Conclusion
Metronomic administration of this compound demonstrates significant anti-angiogenic effects, primarily through the induction of the TSP-1/CD36 pathway and direct cytotoxicity to endothelial cells. Preclinical data shows a substantial reduction in tumor microvessel density, supporting its potential as an effective anti-angiogenic therapy. While direct comparative data with other targeted anti-angiogenic agents is limited, the available in vitro and in vivo evidence suggests that metronomic this compound is a potent inhibitor of angiogenesis. Further head-to-head studies are warranted to definitively position metronomic this compound within the landscape of anti-angiogenic cancer therapies. The provided protocols and visualizations serve as a valuable resource for researchers aiming to further investigate and validate the anti-angiogenic properties of this and other metronomic chemotherapy regimens.
References
- 1. Metronomic low-dose chemotherapy as antiangiogenic therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing cancer therapy: a review of the multifaceted effects of metronomic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin 1, a mediator of the antiangiogenic effects of low-dose metronomic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metronomic chemotherapy and anti-angiogenesis: can upgraded pre-clinical assays improve clinical trials aimed at controlling tumor growth? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Antiangiogenic potency of various chemotherapeutic drugs for metronomic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. boa.unimib.it [boa.unimib.it]
- 8. Frontiers | The Role of Anti-angiogenesis in the Treatment Landscape of Non-small Cell Lung Cancer – New Combinational Approaches and Strategies of Neovessel Inhibition [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicological Profiles of Oxazaphosphorine Alkylating Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of key oxazaphosphorine agents, cyclophosphamide and ifosfamide. This analysis is supported by experimental data to delineate their distinct toxicity profiles, aiding in preclinical and clinical decision-making.
The oxazaphosphorine agents, including cyclophosphamide and ifosfamide, are indispensable chemotherapeutic drugs effective against a wide array of malignancies. However, their clinical utility is often curtailed by significant toxicities. A comprehensive understanding of their comparative toxicity is crucial for optimizing therapeutic strategies and developing safer analogs. While both are prodrugs requiring hepatic bioactivation, subtle differences in their metabolic pathways lead to markedly different toxicity profiles. Ifosfamide generally exhibits a more disadvantageous toxicity spectrum compared to cyclophosphamide[1].
Executive Summary of Comparative Toxicities
| Toxicity Type | Cyclophosphamide | Ifosfamide | Key Metabolites Involved |
| Dose-Limiting Toxicity | Leukopenia[2] | Neurotoxicity[2] | Chloroacetaldehyde (neurotoxicity) |
| Urotoxicity | Significant, but manageable with mesna and hydration. | More pronounced than cyclophosphamide; requires mesna prophylaxis. | Acrolein, Chloroacetaldehyde[3][4] |
| Nephrotoxicity | Relatively low. | Significant and a major concern, can lead to Fanconi syndrome[5][6]. | Chloroacetaldehyde[7][8][9][10] |
| Neurotoxicity | Rare. | Common (incidence up to 30%), ranging from mild confusion to coma and death[11][12]. | Chloroacetaldehyde[13][14] |
| Hematological Toxicity | Pronounced myelosuppression, particularly leukopenia and neutropenia[3][15]. | Myelosuppression is also a dose-limiting toxicity, with nadirs occurring around 8 to 13 days post-treatment[7]. | Phosphoramide mustard, Ifosfamide mustard |
In Vitro Cytotoxicity of Key Metabolites
The toxic effects of cyclophosphamide and ifosfamide are primarily mediated by their metabolites. Acrolein is a major contributor to urotoxicity, while chloroacetaldehyde (CAA) is implicated in nephrotoxicity and neurotoxicity[3][13][14]. Recent in vitro studies have highlighted the potent cytotoxicity of CAA.
| Metabolite | Cell Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| Acrolein | Human Urothelial Cells (RT4, T24) | Cell Viability | Decreased Viability | 100 µM | [4] |
| Chloroacetaldehyde | Human Urothelial Cells (RT4, T24) | Cell Viability | Decreased Viability | 10 µM | [4] |
| Acrolein | Human Proximal Tubule Cells | Necrosis | Increased Necrosis | Toxic at 15-300 µM | [16] |
| Chloroacetaldehyde | Human Proximal Tubule Cells | Necrosis | Increased Necrosis | More potent than acrolein; toxic at 15-300 µM | [16] |
| Chloroacetaldehyde | Rat Renal Cortical Slices | ATP Levels | Decreased ATP | 25-75 µM | [7] |
| 4-Hydroxy-CP | LLC-PK1 (Renal Epithelial) | Thymidine Incorporation | 70% reduction | 300 µmol/l | [17] |
| 4-Hydroxy-IF | LLC-PK1 (Renal Epithelial) | Thymidine Incorporation | 70% reduction | 300 µmol/l | [17] |
| Acrolein | LLC-PK1 (Renal Epithelial) | Protein, DNA, RNA synthesis | Significant reduction | 50-75 µmol/l | [17] |
Signaling Pathways and Metabolic Activation
The differential toxicity of cyclophosphamide and ifosfamide stems from their metabolic activation pathways. Both are hydroxylated by cytochrome P450 enzymes in the liver to form their active metabolites, phosphoramide mustard and ifosfamide mustard, respectively, as well as the toxic byproducts acrolein and chloroacetaldehyde. However, the rate and extent of these reactions differ, leading to varying concentrations of toxic metabolites[18].
Experimental Protocols
In Vitro Cell Viability Assessment (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of oxazaphosphorine metabolites on a given cell line.
Materials:
-
96-well microplates
-
Test cell line (e.g., human urothelial cells, renal proximal tubule cells)
-
Complete cell culture medium
-
Oxazaphosphorine metabolites (acrolein, chloroacetaldehyde)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the oxazaphosphorine metabolites in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of ifosfamide and chloroacetaldehyde renal toxicity through integration of in vitro liver-kidney microfluidic data and pharmacokinetic-system biology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmdc.com [ijmdc.com]
- 4. Novel insights into the mechanism of cyclophosphamide-induced bladder toxicity: chloroacetaldehyde's contribution to urothelial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Targets of chloroacetaldehyde-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifosfamide metabolite chloroacetaldehyde causes Fanconi syndrome in the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human kidney tubules detoxify chloroacetaldehyde, a presumed nephrotoxic metabolite of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal-tubule metabolism of ifosfamide to the nephrotoxic chloroacetaldehyde: pharmacokinetic modeling for estimation of intracellular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ifosfamide-induced encephalopathy: about 15 cases and review of the literature - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Clinical Pharmacology of Cyclophosphamide and Ifosfamide | Semantic Scholar [semanticscholar.org]
- 15. Serious haematological toxicity of cyclophosphamide in relation to CYP2B6, GSTA1 and GSTP1 polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chloroacetaldehyde- and acrolein-induced death of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicity of ifosfamide, cyclophosphamide and their metabolites in renal tubular cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Trofosfamide Clinical Trial Outcomes: A Comparative Guide
Trofosfamide, an orally administered alkylating agent, has been investigated as a therapeutic option in various malignancies. As a prodrug of ifosfamide, it belongs to the oxazaphosphorine class of chemotherapeutic agents.[1][2] This guide provides a comparative meta-analysis of clinical trial outcomes for this compound, placing its efficacy and safety in context with alternative treatments for researchers, scientists, and drug development professionals. The analysis focuses on its application in soft tissue sarcoma, non-Hodgkin's lymphoma, and brain tumors, presenting quantitative data, experimental protocols, and relevant biological pathways.
Mechanism of Action
This compound is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver.[1][3] This process converts it into its active cytotoxic metabolites, including ifosfamide, which is further metabolized to isophosphoramide mustard.[1][4] These active metabolites function as alkylating agents, transferring alkyl groups to DNA bases. This action leads to the formation of DNA cross-links, which obstruct DNA replication and transcription, ultimately inhibiting the proliferation of rapidly dividing cancer cells.[1][3] The extensive DNA damage triggers cellular apoptosis, or programmed cell death.[3]
Comparative Analysis of Clinical Trial Outcomes
This compound has been evaluated in several clinical trials across different cancer types, often in heavily pretreated patient populations. Its oral formulation and generally manageable toxicity profile make it a candidate for palliative or maintenance therapy.
Soft Tissue Sarcoma (STS)
In metastatic soft tissue sarcoma, this compound has demonstrated activity as a palliative treatment and in the first-line setting for elderly patients.
Table 1: this compound Clinical Trial Outcomes in Soft Tissue Sarcoma
| Trial / Study | Phase | Patient Population | Treatment Arms | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities |
| Hartmann et al. (2020) [5] | II (Randomized) | Elderly (>60 yrs), untreated metastatic STS | A: DoxorubicinB: this compound | Arm A: Not ReportedArm B: Not Reported | Arm A: 4.3 monthsArm B: 2.8 months | Arm A: 9.8 monthsArm B: 12.3 months | Doxorubicin: Leukocytopenia, Neutropenia, MucositisThis compound: Dyspnoea, Fatigue (mostly low-grade) |
| Jost et al. (2014) [6] | II | Pretreated metastatic STS | This compound (continuous oral) | 18% (PR) + 53% (SD) | 4 months | 10 months | Leukopenia (22%), Nausea (one patient) |
| Blomqvist et al. (1995) [7] | Not Specified | Metastatic sarcoma (12 chemotherapy-naive) | This compound (dose-escalated) | 13% (3/23 patients, all first-line) | Not Reported | Not Reported | Leukopenia (dose-limiting) |
| Kollmannsberger et al. (2022) [8] | Retrospective | Advanced STS (maintenance therapy) | This compound (oral) | Not Applicable | 9.5 months (Event-Free Survival) | 33.2 months | Not specified in detail, well-tolerated |
Comparison with Alternatives: The standard first-line treatment for most advanced STS is doxorubicin-based chemotherapy.[5] In a randomized phase II trial for elderly patients, this compound did not surpass doxorubicin in terms of PFS but showed a favorable toxicity profile with significantly fewer serious adverse events (30.3% vs. 59%).[5] For pretreated patients, options are limited.[9] A study of this compound in pretreated STS patients showed an 18% partial response rate and disease stabilization in 53% of patients, suggesting its utility as a palliative option with mild toxicity.[6] Newer agents like trabectedin are also used in the second-line setting, with one study reporting a 15% ORR in metastatic synovial sarcoma.[10]
Non-Hodgkin's Lymphoma (NHL)
This compound has been studied in relapsed or refractory NHL, demonstrating notable response rates in a patient population with advanced disease.
Table 2: this compound Clinical Trial Outcomes in Non-Hodgkin's Lymphoma
| Trial / Study | Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response | Key Grade 3/4 Toxicities |
| Wist & Risberg (1991) [11][12] | II | Malignant NHL (mostly stage III/IV) | This compound (50 mg t.i.d.) | 61% | 22% | 39% | 4 months | Hematological toxicity (30% Grade II/III) |
Comparison with Alternatives: The treatment landscape for relapsed/refractory diffuse large B-cell lymphoma (DLBCL), a common type of NHL, is rapidly evolving.[13] Standard of care for eligible patients often involves salvage chemotherapy followed by autologous stem cell transplantation (ASCT). For patients ineligible for transplant, newer therapies like CAR T-cell therapy, antibody-drug conjugates (e.g., polatuzumab vedotin), and immunomodulatory agents are becoming standard.[14][15] While direct comparison is difficult due to the age of the this compound study, an ORR of 61% in a heavily pretreated population was significant.[11][12] The primary toxicity was manageable bone marrow depression, with a notable absence of gastrointestinal, renal, or neurotoxicity.[11] This suggests a potential role for this compound in patients who may not tolerate more aggressive salvage regimens.
Brain Tumors
The use of this compound in brain tumors is less documented, but its ability to cross the blood-brain barrier has led to investigational use, particularly in combination therapies for progressive glioblastoma.[16]
Table 3: this compound Clinical Trial Outcomes in Brain Tumors
| Trial / Study | Patient Population | Treatment Regimen | Outcome Highlights |
| Glas et al. (2020) [16] | Progressive Glioblastoma | This compound + Etoposide (oral) | The combination was deemed safe and tolerable. The study suggested potential beneficial effects on survival, warranting further investigation in a prospective trial. |
Comparison with Alternatives: There is no well-defined standard of care for recurrent glioblastoma, and effective options are urgently needed.[16] The combination of oral this compound and etoposide presents a potentially safe and tolerable regimen for this patient population.[16] Further clinical trials are necessary to establish its efficacy compared to other salvage therapies.[17][18]
Experimental Protocols and Methodologies
Detailed protocols are crucial for interpreting and comparing clinical trial data. Below are representative methodologies from key this compound studies.
Protocol: Phase II Study in Pretreated Metastatic STS (Jost et al.)[6]
-
Patient Population: Patients with metastatic soft-tissue sarcoma who had previously received at least one chemotherapy regimen that included doxorubicin and ifosfamide.
-
Treatment Regimen: this compound administered as a continuous oral treatment. The starting dose was 300 mg/day for the first 7 days, followed by a maintenance dose of 150 mg/day.
-
Assessments: Tumor response was evaluated based on standard imaging criteria. Toxicity was graded according to the World Health Organization (WHO) criteria.
-
Primary Endpoints: Overall response rate (ORR), progression-free interval, and overall survival.
Protocol: Phase II Study in Non-Hodgkin's Lymphoma (Wist & Risberg)[11][12]
-
Patient Population: 23 patients with malignant non-Hodgkin's lymphoma, the majority with low-grade histology and advanced-stage (III/IV) disease.
-
Treatment Regimen: Oral this compound administered at a dose of 50 mg three times daily (t.i.d.).
-
Assessments: Response and toxicity were evaluated using WHO criteria.
-
Primary Endpoints: Overall response rate (CR + PR) and duration of response.
Conclusion
This meta-analysis indicates that oral this compound is a well-tolerated chemotherapy agent with demonstrated activity in heavily pretreated patient populations, particularly those with soft tissue sarcoma and non-Hodgkin's lymphoma.[6][11] Its favorable safety profile, especially when compared to more aggressive intravenous regimens like doxorubicin, suggests its potential as a maintenance therapy or a palliative option for patients who may not be candidates for intensive treatments.[5][8] While promising, many of the existing studies are relatively small or dated. Larger, prospective, randomized clinical trials are required to definitively establish the role of this compound in the modern treatment landscape alongside newer targeted and immunotherapeutic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II study of oral this compound as palliative therapy in pretreated patients with metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral this compound: an active drug in the treatment of soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Refractory Pediatric Sarcoma: Current Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment at Relapse for Synovial Sarcoma of Children, Adolescents and Young Adults: From the State of Art to Future Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in non-Hodgkin's lymphoma. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Treatment of Relapsed or Refractory Diffuse Large B-Cell Lymphoma: New Approved Options [mdpi.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Feasibility and tolerability of this compound and etoposide in progressive glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. braintumor.org [braintumor.org]
- 18. hopkinsmedicine.org [hopkinsmedicine.org]
A Comparative Analysis of Trofosfamide and Novel Therapies in Advanced Soft-Tissue Sarcoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the alkylating agent trofosfamide against newer targeted therapies, pazopanib and trabectedin, in the treatment of advanced soft-tissue sarcoma (STS). The information is supported by data from key clinical trials.
This compound, an oxazaphosphorine alkylating agent, serves as a prodrug for ifosfamide.[1][2] Its cytotoxic effects stem from the generation of DNA cross-links, which obstruct DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1] In contrast, pazopanib and trabectedin represent novel therapeutic strategies. Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), thereby inhibiting tumor angiogenesis.[3][4][5] Trabectedin possesses a unique mechanism of action, binding to the minor groove of DNA and interfering with DNA repair pathways and transcription.[6][7][8]
Efficacy in Advanced Soft-Tissue Sarcoma
The following tables summarize the efficacy data from pivotal clinical trials for this compound, pazopanib, and trabectedin in patients with advanced soft-tissue sarcoma.
Table 1: Efficacy of this compound in Elderly Patients with Advanced STS (NCT00204568)
| Efficacy Endpoint | This compound | Doxorubicin (Comparator) |
| Median Progression-Free Survival (PFS) | 4.3 months | 2.8 months |
| 6-Month Progression-Free Rate | 27.6% | 35.9% |
| Median Overall Survival (OS) | 9.8 months | 12.3 months |
Table 2: Efficacy of Pazopanib in Advanced Non-Adipocytic STS (PALETTE Trial - NCT00753688) [9][10][11]
| Efficacy Endpoint | Pazopanib | Placebo (Comparator) |
| Median Progression-Free Survival (PFS) | 4.6 months | 1.6 months |
| Objective Response Rate (ORR) | Not specified | Not specified |
| Median Overall Survival (OS) | 12.5 months | 10.7 months |
Table 3: Efficacy of Trabectedin in Advanced L-Sarcomas (ET743-SAR-3007 Trial - NCT01343277) [12][13][14]
| Efficacy Endpoint | Trabectedin | Dacarbazine (Comparator) |
| Median Progression-Free Survival (PFS) | 4.2 months | 1.5 months |
| Objective Response Rate (ORR) | 10% | 7% |
| Median Overall Survival (OS) | 13.7 months | 13.1 months |
Table 4: Efficacy of Trabectedin in Pre-treated Advanced STS (T-SAR Trial - NCT02672527) [15][16]
| Efficacy Endpoint | Trabectedin | Best Supportive Care (Comparator) |
| Median Progression-Free Survival (PFS) | 3.1 months | 1.5 months |
| Objective Response Rate (ORR) | 11.8% | 0% |
| Median Overall Survival (OS) | 13.6 months | 10.8 months |
Experimental Protocols
This compound in Elderly STS Patients (NCT00204568)
This randomized phase II trial enrolled patients aged 60 years and older with previously untreated metastatic or unresectable soft-tissue sarcoma.[17]
-
This compound Arm: Patients received an initial oral dose of 300 mg of this compound daily for 7 days, followed by a continuous daily dose of 150 mg. A dose escalation to 200 mg daily was permitted in the absence of toxicity.
-
Doxorubicin Arm (Comparator): Patients received doxorubicin at a dose of 60 mg/m² (or optionally 75 mg/m² for patients aged 60-70) administered intravenously on day 1 of a 22-day cycle for up to 6 cycles.
-
Inclusion Criteria: Key inclusion criteria included histologically confirmed metastatic or non-resectable grade II/III STS, at least one measurable lesion, ECOG performance status of 0-2, and adequate organ function.[17]
-
Exclusion Criteria: Patients with previous chemotherapy for metastatic disease were excluded, though prior adjuvant chemotherapy was allowed if there was no disease progression within 6 months.[17]
-
Assessments: Tumor response was evaluated using RECIST criteria. Quality of life was assessed using the EORTC QLQ-C30 questionnaire.
Pazopanib in Advanced Non-Adipocytic STS (PALETTE Trial - NCT00753688)
This phase III, randomized, double-blind, placebo-controlled trial enrolled patients with metastatic non-adipocytic soft-tissue sarcoma who had progressed after standard chemotherapy.[9][10][11]
-
Pazopanib Arm: Patients received 800 mg of pazopanib orally once daily.[9][10]
-
Placebo Arm (Comparator): Patients received a matching placebo orally once daily.[9][10]
-
Inclusion Criteria: Eligible patients were 18 years or older with histologically confirmed metastatic STS (excluding adipocytic sarcoma), who had failed at least one anthracycline-containing regimen, had an ECOG performance status of 0-1, and at least one measurable lesion.[11]
-
Exclusion Criteria: Patients with prior treatment with angiogenesis inhibitors were excluded.[11]
-
Assessments: The primary endpoint was progression-free survival, assessed by independent review according to RECIST v1.0. Secondary endpoints included overall survival and overall response rate.[11][18]
Trabectedin in Advanced L-Sarcomas (ET743-SAR-3007 Trial - NCT01343277)
This phase III, randomized, open-label, active-controlled trial enrolled patients with advanced liposarcoma or leiomyosarcoma who had been previously treated with an anthracycline-containing regimen.[12][13][14]
-
Trabectedin Arm: Patients received trabectedin at a starting dose of 1.5 mg/m² as a 24-hour intravenous infusion every 3 weeks.[12][14]
-
Dacarbazine Arm (Comparator): Patients received dacarbazine at a starting dose of 1 g/m² as a 20- to 120-minute intravenous infusion every 3 weeks.[12][14]
-
Inclusion Criteria: Patients aged 15 years or older with unresectable, locally advanced or metastatic liposarcoma or leiomyosarcoma, who had previously received an anthracycline and at least one other cytotoxic chemotherapy regimen, and had an ECOG performance status of 1 or lower were eligible.[12]
-
Exclusion Criteria: Key exclusion criteria included known CNS metastasis and significant cardiac impairment.[12]
-
Assessments: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, objective response rate, and safety.[12]
Trabectedin in Pre-treated Advanced STS (T-SAR Trial - NCT02672527)
This randomized, multicenter, open-label, phase III study included adult patients with advanced STS who had progressed after one to three prior lines of treatment.[15][16]
-
Trabectedin Arm: Patients received trabectedin at a dose of 1.5 mg/m² as a 24-hour intravenous infusion every 3 weeks.[16]
-
Best Supportive Care (BSC) Arm (Comparator): Patients in this arm received the best supportive care as determined by the investigator. Crossover to the trabectedin arm was permitted upon disease progression.[15][16]
-
Inclusion Criteria: Eligible patients were adults (≥18 years) with histologically proven advanced STS who had progressed after at least one anthracycline-containing regimen (up to 3 prior chemotherapy lines) and had a WHO performance status of 0-1.[16]
-
Assessments: The primary endpoint was progression-free survival, confirmed by blinded central review.[15]
Signaling Pathways and Experimental Workflow
This compound Metabolic Activation and DNA Alkylation
Metabolic activation of this compound and its mechanism of DNA damage.
Pazopanib Inhibition of Angiogenesis Signaling
Pazopanib's inhibition of VEGFR and PDGFR signaling pathways.
Trabectedin-Induced DNA Damage and Repair Interference
Trabectedin's mechanism of interfering with DNA structure and repair.
Representative Experimental Workflow for a Randomized Controlled Trial
A generalized workflow for a randomized clinical trial in oncology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Pazopanib and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Restricted [jnjmedicalconnect.com]
- 8. Trabectedin: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]
- 9. llusurgonc.org [llusurgonc.org]
- 10. Pazopanib for metastatic soft-tissue sarcoma (PALETTE): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Overall survival and histology‐specific subgroup analyses from a phase 3, randomized controlled study of trabectedin or dacarbazine in patients with advanced liposarcoma or leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. A randomized phase III trial comparing trabectedin to best supportive care in patients with pre-treated soft tissue sarcoma: T-SAR, a French Sarcoma Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A randomized, double-blind, placebo-controlled, Phase III study of pazopanib in patients with soft tissue sarcoma: results from the Japanese subgroup - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trofosfamide: A Guide for Laboratory Professionals
IMMEDIATE SAFETY OVERVIEW: Trofosfamide is a cytotoxic, antineoplastic agent that is classified as a hazardous substance.[1] By its very nature, it should be handled, stored, and disposed of with care.[1] Exposure can occur during preparation, administration, handling of waste, and spill management.[2] Key immediate safety precautions include utilizing appropriate personal protective equipment (PPE), working in designated areas, and having a clear understanding of emergency spill procedures.[3][4] All personnel handling this compound must receive adequate training on its risks and safe handling procedures.[1][2] The Safety Data Sheet (SDS) for this compound should be readily available and reviewed before working with this compound.[5][6]
Step-by-Step Disposal Procedures
Proper disposal of this compound and related waste is critical to ensure the safety of laboratory personnel, the public, and the environment.[1] The primary methods for disposal are incineration or chemical neutralization, and waste must be properly segregated to ensure compliance with local, state, and federal regulations.[1][6][7]
Step 1: Segregation of Waste
All items that have come into contact with this compound must be treated as cytotoxic waste and segregated from other waste streams at the point of generation.[1][8] this compound waste is categorized into two main types: bulk and trace.
-
Bulk Chemotherapy Waste: This includes materials that contain more than 3% of the original weight of the this compound.[9] Examples include:
-
Trace Chemotherapy Waste: This waste results from the preparation and administration of this compound and contains only minimal residual amounts (less than 3% of the original drug amount).[9] This includes items such as:
Step 2: Containerization
Proper containerization is crucial to prevent leaks and exposure.
-
Bulk Waste: Must be disposed of in a designated black hazardous waste container that is leak-proof, puncture-resistant, and has a tight-fitting lid.[9] The container must be clearly labeled as "Hazardous Waste," with the name "this compound" and the associated hazards.[8]
-
Trace Waste: Should be placed in a designated yellow chemotherapy waste container.[9] These containers are also puncture-proof and leak-proof and should be clearly labeled "Chemotherapy Waste" or "Trace Chemotherapy Waste" and marked for "Incineration Only".[11]
-
Sharps: Any sharps contaminated with this compound, such as needles and syringes, must be placed in a designated red or yellow, puncture-proof sharps container specifically labeled for cytotoxic sharps.[1][10]
Step 3: Labeling and Storage
All waste containers must be properly labeled.[12] Labels should include:
-
The words "Hazardous Waste" or "Chemotherapy Waste" as appropriate.
-
The specific name of the drug (this compound).
-
The date the waste was first added to the container.
-
An indication of the primary hazards (e.g., "Toxic," "Cytotoxic").
Store filled or partially filled waste containers in a secure, designated area away from general traffic until they are ready for pickup by a licensed hazardous waste management company.[4][13]
Step 4: Final Disposal
The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[14] The most common and recommended method of disposal is high-temperature incineration.[1][14] Some cytotoxic agents may also be deactivated through chemical neutralization, though specific protocols are not widely published and should be handled by specialized waste disposal services.[1] Under no circumstances should this compound waste be disposed of down the drain or in the regular municipal trash. [8] This is to prevent environmental contamination, as the substance may cause long-lasting harmful effects to aquatic life.[5][13]
Data Presentation: Waste Categorization and Disposal
| Waste Category | Description | Container Type | Disposal Method |
| Bulk Waste | Contains >3% of the original drug weight (e.g., unused vials, significant spill residue).[9] | Black RCRA Hazardous Waste Container.[9] | High-temperature incineration by a licensed hazardous waste contractor.[9][14] |
| Trace Waste | Contains <3% of the original drug weight (e.g., empty vials, used PPE, contaminated labware).[9] | Yellow Trace Chemotherapy Waste Container.[9] | High-temperature incineration.[11] |
| Contaminated Sharps | Needles, syringes, and other sharps used in handling this compound.[10] | Red or Yellow Cytotoxic Sharps Container.[1] | High-temperature incineration. |
| Liquid Waste | Spent solutions or other aqueous waste containing this compound. | Leak-proof, closed container labeled as hazardous chemical waste.[8] | Collection by a licensed hazardous waste contractor for incineration or chemical treatment.[8] |
Experimental Protocols
Disposal Workflow for this compound Waste
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. web.uri.edu [web.uri.edu]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 12. Pardon Our Interruption [rltinstitute.novartis.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. Chemotherapy Waste Disposal - Advanced Bio-Treatment [advancedbio-treatment.com]
Essential Safety Protocols for Handling Trofosfamide: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Handling the cytotoxic agent Trofosfamide necessitates rigorous adherence to safety protocols to mitigate the risks of occupational exposure. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) and a comprehensive disposal plan for all contaminated materials.
This compound, an alkylating agent used in chemotherapy, is classified as a hazardous drug.[1][2] Exposure to this compound can occur through inhalation, skin contact, or ingestion, posing significant health risks, including the potential to cause cancer, genetic defects, and harm to an unborn child.[1][3] Therefore, strict adherence to the following guidelines is mandatory to ensure a safe laboratory environment.
Quantitative Data for PPE Selection
To facilitate the appropriate selection of PPE, the following tables summarize key quantitative data. Given the limited specific data for this compound, information for the closely related and structurally similar compound, cyclophosphamide, is provided as a conservative proxy.
Table 1: Recommended Glove Selection for this compound
| Glove Material | Minimum Thickness | Tested Breakthrough Time (Cyclophosphamide) | Performance Rating |
|---|---|---|---|
| Nitrile (Chemotherapy-rated) | 4 mil (0.10 mm) | > 240 minutes | Excellent |
| Neoprene | 8 mil (0.20 mm) | > 240 minutes | Excellent |
| Latex | Not Recommended | - | - |
| Double Gloving | Recommended for all handling activities | - | Best Practice |
Note: Breakthrough times indicate the time it takes for the chemical to permeate the glove material. Always consult the glove manufacturer's specific chemical resistance data.[4][5]
Table 2: Respiratory Protection Requirements for this compound
| Task or Scenario | Required Respiratory Protection | NIOSH Filter Classification |
|---|---|---|
| Handling of powder or volatile liquids outside of a containment unit | Powered Air-Purifying Respirator (PAPR) | HEPA (High-Efficiency Particulate Air) |
| Cleaning up spills | Powered Air-Purifying Respirator (PAPR) | HEPA (High-Efficiency Particulate Air) |
| Weighing or manipulating powder within a certified chemical fume hood or biological safety cabinet | Not generally required if engineering controls are functioning correctly. | - |
| Potential for aerosol generation | N95 or higher particulate respirator | N95 / P100 |
Note: A comprehensive respiratory protection program, including fit testing, is required for all personnel using tight-fitting respirators.[6][7][8]
Table 3: Body and Face Protection Specifications
| PPE Component | Material and Design Specifications |
|---|---|
| Gown | Disposable, impermeable, solid-front, long-sleeved with tight-fitting cuffs. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Face Protection | A face shield should be worn in conjunction with goggles during activities with a high risk of splashing.[9] |
| Shoe Covers | Disposable, slip-resistant. |
Procedural Workflow for Safe Handling
Adherence to a strict, sequential workflow is critical to minimize the risk of contamination and exposure. The following diagram outlines the mandatory steps for preparing, handling, and disposing of this compound and related waste.
Caption: Procedural workflow for handling this compound.
Operational and Disposal Plan
A robust operational and disposal plan is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Operational Plan:
-
Designated Areas: All work with this compound must be conducted in a designated area with restricted access.
-
Engineering Controls: A certified chemical fume hood or Class II Type B2 biological safety cabinet must be used for all manipulations of this compound powder or solutions that could generate aerosols.
-
Training: All personnel must receive documented training on the hazards of this compound, safe handling procedures, and emergency spill cleanup protocols before working with the compound.
-
Health Surveillance: A medical surveillance program should be in place for all personnel who regularly handle cytotoxic drugs.[10]
Disposal Plan:
-
Waste Identification: All items that come into contact with this compound are considered hazardous waste. This includes, but is not limited to, PPE, disposable labware, and cleaning materials.
-
Waste Segregation:
-
Trace Waste: Items with residual contamination (e.g., empty vials, used PPE) should be placed in designated yellow chemotherapy waste containers.
-
Bulk Waste: Grossly contaminated items or unused this compound must be disposed of in black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.[11]
-
Sharps: All contaminated sharps (needles, syringes, etc.) must be placed in a puncture-resistant, yellow chemotherapy sharps container.[12]
-
-
Container Management: All waste containers must be clearly labeled as "Chemotherapy Waste" or "Hazardous Drug Waste," kept sealed when not in use, and stored in a secure location.
-
Final Disposal: All this compound-contaminated waste must be collected and disposed of by a licensed hazardous waste management company, typically via incineration. Under no circumstances should this waste be disposed of in the regular trash or sewer system.[11]
By implementing these essential safety and logistical measures, research facilities can significantly reduce the risk of occupational exposure to this compound, fostering a safer environment for all personnel.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. topglove.com [topglove.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. cdc.gov [cdc.gov]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 11. web.uri.edu [web.uri.edu]
- 12. pogo.ca [pogo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
